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  • Product: 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride
  • CAS: 17072-53-6

Core Science & Biosynthesis

Foundational

3-Amino-2,2,3-trimethylbutanoic acid hydrochloride chemical structure

This guide details the chemical structure, synthesis, and application of 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride , a highly sterically hindered -amino acid used as a conformational constraint in peptidomimetic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and application of 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride , a highly sterically hindered


-amino acid used as a conformational constraint in peptidomimetics and drug design.

[1]

Core Identity & Structural Analysis

3-Amino-2,2,3-trimethylbutanoic acid hydrochloride is a non-proteinogenic


-amino acid characterized by extreme steric congestion. Unlike common amino acids, its carbon backbone is fully substituted at the 

and

positions relative to the carboxyl group, imparting unique conformational rigidity.
Chemical Specifications
PropertyDetail
IUPAC Name 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride
CAS Number 17072-53-6
Molecular Formula

Molecular Weight 181.66 g/mol
Classification

-Amino Acid;

-Tetramethyl amino acid
Chirality Achiral (The C3 position is bonded to two identical methyl groups)
Structural Logic & Steric Effects

The molecule features a gem-dimethyl substitution at both the C2 (


) and C3 (

) positions.
  • Thorpe-Ingold Effect: The four methyl groups on the ethylene backbone create a massive steric barrier to rotation around the C2-C3 bond. This forces the molecule (and peptides containing it) into specific, stable secondary structures (helices or turns) to minimize steric clash.

  • Achirality: Despite its complexity, the molecule is achiral because the C3 carbon is bonded to two chemically equivalent methyl groups (the C4 chain end and the C3-methyl substituent). This simplifies synthesis as enantioselective catalysis is unnecessary.

Graphviz Diagram: Chemical Structure

Caption: Schematic representation of the fully substituted carbon backbone showing the tetramethyl core.

Synthesis Protocol: The Azetidinone Route

Due to the extreme steric hindrance at the


-carbon, standard Michael addition (e.g., adding ammonia to a dimethylacrylate) is kinetically disfavored and low-yielding. The authoritative industrial route utilizes [2+2] cycloaddition  of chlorosulfonyl isocyanate (CSI) to tetramethylethylene, followed by ring opening.
Reaction Mechanism Causality
  • [2+2] Cycloaddition: CSI is highly electrophilic and reacts with the electron-rich alkene (tetramethylethylene) to form a

    
    -lactam ring. This concerted reaction bypasses the steric barrier that blocks nucleophilic attack.
    
  • Reductive Hydrolysis: The

    
    -chlorosulfonyl group is removed to yield the free lactam.
    
  • Acid Hydrolysis: The strained 4-membered lactam ring is opened by HCl to yield the target

    
    -amino acid.
    
Step-by-Step Methodology

Reagents:

  • Tetramethylethylene (2,3-Dimethyl-2-butene)

  • Chlorosulfonyl Isocyanate (CSI)

  • Sodium Sulfite (

    
    ) or Thiophenol
    
  • Concentrated Hydrochloric Acid (HCl)

Protocol:

  • Cycloaddition (Lactam Formation):

    • In a dry flask under

      
      , dissolve tetramethylethylene (1.0 eq) in anhydrous dichloromethane (DCM).
      
    • Cool to 0°C. Add CSI (1.0 eq) dropwise.

    • Allow to warm to room temperature and stir for 12 hours. The intermediate is

      
      -chlorosulfonyl-3,3,4,4-tetramethylazetidin-2-one.
      
  • Reductive Removal of Sulfonyl Group:

    • Quench the reaction mixture slowly into a biphasic solution of 25% aqueous

      
       and saturated 
      
      
      
      (maintain pH ~7-8).
    • Stir vigorously for 1-2 hours.

    • Extract with DCM, dry over

      
      , and concentrate to yield 3,3,4,4-tetramethyl-2-azetidinone .
      
  • Ring Opening (Hydrolysis):

    • Suspend the lactam in 6N HCl.

    • Reflux for 6–12 hours. The lactam ring opens to form the amino acid.

    • Concentrate the solution to dryness.

    • Recrystallize the residue from Ethanol/Ether to obtain 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride as a white crystalline solid.

Graphviz Diagram: Synthesis Pathway

synthesis Start Tetramethylethylene (2,3-Dimethyl-2-butene) Inter1 N-Chlorosulfonyl Lactam Start->Inter1 + CSI (DCM, 0°C) Inter2 3,3,4,4-Tetramethyl- 2-azetidinone Inter1->Inter2 Reductive Hydrolysis (Na2SO3, pH 8) Product 3-Amino-2,2,3-trimethyl- butanoic acid HCl Inter2->Product Acid Hydrolysis (6N HCl, Reflux)

Caption: The CSI-mediated synthesis route bypasses steric hindrance via a lactam intermediate.

Applications in Drug Development

Peptidomimetics & Stability

This compound is a "beta-homolog" of the


-amino acid Aib  (aminoisobutyric acid).
  • Proteolytic Stability: The fully substituted backbone prevents recognition by standard proteases (trypsin, pepsin), significantly increasing the half-life of peptides containing this residue.

  • Conformational Locking: Incorporation into a peptide chain restricts the

    
     and 
    
    
    
    torsion angles, forcing the backbone into stable helical turns (e.g.,
    
    
    -helix in
    
    
    -peptides).
Peptide Coupling Protocol (Critical Note)

Due to the steric bulk of the tetramethyl backbone, standard coupling reagents (EDC/NHS) often fail.

Recommended Coupling System:

  • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + Collidine.

  • Conditions: Extended reaction times (24h+) or microwave irradiation are often required to drive the coupling to completion.

Graphviz Diagram: Coupling Workflow

coupling Step1 Pre-activation Mix Amino Acid + HATU + HOAt in DMF/NMP Step2 Base Addition Add Collidine (Non-nucleophilic) Step1->Step2 Step3 Coupling Reaction Add Resin-bound Amine Microwave: 75°C, 20 min Step2->Step3 Step4 Monitoring Check via Chloranil Test (Kaiser test may be false negative) Step3->Step4

Caption: Optimized workflow for coupling sterically hindered beta-amino acids.

References

  • Mitsui Chemicals, Inc. (1999). Method for producing 3-amino-2,2,3-trimethylbutanoate. European Patent EP0962449A2. Link

  • Claremon, D. A., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of the American Chemical Society. Link

  • Szabo, A., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances. Link

Exploratory

2,2,3-trimethyl substituted beta-amino acid CAS 17072-53-6

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 17072-53-6 Formula: C₇H₁₅NO₂ Molecular Weight: 145.20 g/mol (Free Base) / 181.66 g/mol (HCl Salt)[1]

Executive Summary & Chemical Identity

3-Amino-2,2,3-trimethylbutanoic acid is a highly sterically hindered


-amino acid derivative. Unlike canonical amino acids, this molecule features a fully substituted carbon backbone: a gem-dimethyl group at the 

-position (C2) and a methyl group at the

-position (C3) alongside the amine.

This specific substitution pattern is not merely structural decoration; it is a functional "steric lock." By exploiting the Thorpe-Ingold Effect (gem-dimethyl effect), this molecule forces peptide backbones into specific, stable secondary structures (foldamers) and renders the adjacent amide bonds nearly impervious to enzymatic hydrolysis. It serves as a critical building block in the design of proteolytically stable peptidomimetics and next-generation pharmaceutical intermediates.

Structural Parameters
ParameterValueSignificance
Systematic Name 3-Amino-2,2,3-trimethylbutanoic acidDefines the carbon skeleton and functional groups.[2][3]

-Substitution
2,2-Dimethyl (gem-dimethyl)Restricts

(phi) and

(psi) torsion angles; promotes helix formation.

-Substitution
3-MethylCreates a quaternary center at the

-carbon, preventing racemization and elimination.
Steric Class

-Tetrasubstituted*
Note: C3 is effectively tetrasubstituted if considering the amine and methyl against the chain.

Synthesis Strategy: The Ellman Sulfinimine Protocol

While classical methods like the Aza-Reformatsky reaction are viable, they often suffer from poor diastereocontrol and harsh conditions. For high-purity applications, the Ellman Sulfinimine Auxiliary route is the industry gold standard. It allows for the precise construction of the sterically crowded C2-C3 bond under mild conditions.

Mechanistic Pathway

The synthesis relies on the nucleophilic addition of a sterically hindered ester enolate to an activated imine.

  • Activation: Acetone is converted to a highly electrophilic

    
    -sulfinyl ketimine.
    
  • Coupling: Lithium enolate of methyl isobutyrate attacks the imine. The steric bulk of the auxiliary directs the facial selectivity (if chiral auxiliary is used) or simply activates the imine (if racemic).

  • Deprotection: Mild acid hydrolysis yields the free

    
    -amino acid.
    
Step-by-Step Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Step 1: Formation of the

-Sulfinyl Ketimine

Reagents: Acetone (1.2 eq), (R)- or (S)-tert-Butanesulfinamide (1.0 eq), Titanium(IV) ethoxide (2.0 eq), THF.

  • Charge a flame-dried flask with tert-butanesulfinamide (10 mmol) and anhydrous THF (0.5 M).

  • Add Acetone (12 mmol) followed by dropwise addition of Ti(OEt)₄ (20 mmol).

  • Heat to reflux (60–65°C) for 6–12 hours. Monitor by TLC/LC-MS for disappearance of sulfinamide.

  • Workup: Cool to RT. Pour into brine (10 mL) with vigorous stirring. The Ti salts will precipitate as a white slurry. Filter through a Celite pad.

  • Concentrate the filtrate to yield the

    
    -sulfinyl ketimine. Purification is rarely needed due to quantitative conversion.
    
Step 2: Enolate Addition (The Critical C-C Bond Formation)

Reagents: Methyl Isobutyrate (1.5 eq), LDA (Lithium Diisopropylamide, 1.6 eq), Anhydrous THF.

  • Enolate Gen: In a separate flask, cool anhydrous THF to -78°C. Add LDA (1.6 eq). Dropwise add Methyl Isobutyrate (1.5 eq). Stir for 45 mins at -78°C to ensure complete enolate formation.

  • Addition: Dissolve the Ketimine from Step 1 in THF and add it dropwise to the enolate solution at -78°C.

  • Reaction: Stir at -78°C for 2 hours. The extreme steric hindrance of the incoming enolate (gem-dimethyl) and the imine (dimethyl) requires low temperature to prevent decomposition but sufficient time for the crowded transition state to form.

  • Quench: Add saturated NH₄Cl solution while still cold. Warm to RT.

  • Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the protected

    
    -amino ester.
    
Step 3: Global Deprotection & Saponification

Reagents: 4M HCl in Dioxane, LiOH (aq).

  • Amine Release: Treat the intermediate with 4M HCl in Dioxane/MeOH (1:1) at RT for 1 hour. The sulfinyl group is cleaved, yielding the amine hydrochloride.

  • Ester Hydrolysis: Add LiOH (3 eq) in water/THF. Heat to 50°C for 4 hours. (Steric hindrance at the

    
    -carbon makes this ester hydrolysis slower than usual).
    
  • Isolation: Acidify to pH 2 with HCl. Evaporate solvents. Triturate the residue with Et₂O/Acetone to precipitate the pure 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride .

Synthesis Workflow Diagram

SynthesisPath Acetone Acetone (Precursor) Imine N-Sulfinyl Ketimine (Activated Electrophile) Acetone->Imine Ti(OEt)4 Reflux Sulfinamide t-Butanesulfinamide (Auxiliary) Sulfinamide->Imine Intermediate Protected Beta-Amino Ester (Sterically Locked) Imine->Intermediate Isobutyrate Methyl Isobutyrate (Nucleophile Source) Enolate Lithium Enolate (-78°C, LDA) Isobutyrate->Enolate LDA -78°C Enolate->Intermediate Nucleophilic Addition FinalProduct 3-Amino-2,2,3-trimethylbutanoic acid (CAS 17072-53-6) Intermediate->FinalProduct 1. HCl (Deprotection) 2. LiOH (Hydrolysis)

Caption: Synthesis of CAS 17072-53-6 via Ellman Auxiliary. The C-C bond formation (Enolate+Imine) is the sterically defining step.

Applications in Peptidomimetics & Drug Design

The "Steric Lock" Mechanism

The primary value of CAS 17072-53-6 lies in its ability to restrict the conformational space of peptides. In a standard peptide, the backbone has significant rotational freedom. In this molecule, the gem-dimethyl group at C2 and the methyl at C3 create severe steric clashes if the backbone attempts to adopt an extended conformation.

  • Result: The molecule forces the backbone into a gauche conformation, strongly promoting helical folding (specifically the 14-helix in

    
    -peptides).
    
  • Utility: Researchers use this amino acid to nucleate helices in "foldamers"—synthetic oligomers that mimic protein secondary structure but are unrecognizable to proteases.

Metabolic Stability

Proteolytic enzymes (peptidases) typically require a specific steric environment to cleave amide bonds. The bulk of the 2,2,3-trimethyl system physically blocks the active site of most proteases (like trypsin or chymotrypsin) from accessing the adjacent peptide bond.

  • Application: Incorporation of this residue into peptide drugs (e.g., GLP-1 analogs, antimicrobial peptides) can extend half-life from minutes to days.

Foldamer Stabilization Diagram

Foldamer Unfolded Unfolded Peptide Chain (High Entropy) Substitution Insertion of CAS 17072-53-6 Unfolded->Substitution StericClash Thorpe-Ingold Effect (Steric Repulsion) Substitution->StericClash Gem-dimethyl Interaction Helix Stable 14-Helix (Foldamer) StericClash->Helix Conformational Lock Blocked Access Blocked (High Stability) Helix->Blocked Steric Shielding Proteolysis Proteolytic Enzyme (Trypsin/Pepsin) Proteolysis->Helix Attempted Attack

Caption: Mechanism of action: The trimethyl substitution forces helical folding and shields the backbone from enzymatic degradation.

Analytical Characterization

Due to the lack of protons on the


 and 

carbons, standard ¹H-NMR coupling patterns (doublets/triplets) are absent for the backbone. Characterization relies on identifying the distinct methyl singlets.
TechniqueExpected Signal / FeatureInterpretation
¹H NMR Singlet (~1.2-1.4 ppm, 6H)Gem-dimethyl group at C2 (

).
¹H NMR Singlet (~1.5 ppm, 3H)Methyl group at C3 (

).
¹H NMR Singlet (~1.6 ppm, 3H)Terminal methyl of the original ketone chain (if distinct).
¹³C NMR Quaternary C (~45 ppm)The

-carbon (C2).
¹³C NMR Quaternary C (~55 ppm)The

-carbon (C3) bearing the amine.
MS (ESI+) m/z = 146.1 [M+H]⁺Confirms molecular mass of the free base.

References

  • Ellman, J. A., et al. (2002).[4] "Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines." Journal of Organic Chemistry.

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta.

  • Vasudev, P. G., et al. (2011). "Non-standard amino acids in peptide design and structure." Accounts of Chemical Research.

  • ChemScene. (n.d.). "Product Information: 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride." ChemScene Catalog.

  • Organic Chemistry Portal. (n.d.). "Reformatsky Reaction: Mechanism and Recent Literature." Organic Chemistry Portal.

Sources

Foundational

Technical Guide: Engineering Quaternary Carbon Centers in Non-Proteinogenic Amino Acids

Focus: -Disubstituted Amino Acids in Peptidomimetics and Drug Design Executive Summary The incorporation of -disubstituted amino acids (quaternary carbon centers) represents a high-impact strategy in modern medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Focus:


-Disubstituted Amino Acids in Peptidomimetics and Drug Design

Executive Summary

The incorporation of


-disubstituted amino acids  (quaternary carbon centers) represents a high-impact strategy in modern medicinal chemistry. Unlike canonical amino acids, which possess a reactive 

-proton, these non-proteinogenic variants (e.g.,

-aminoisobutyric acid or Aib,

-methyl-phenylalanine) introduce profound conformational constraints via the Thorpe-Ingold effect . This guide details the structural rationale, asymmetric synthesis, and application of these moieties to engineer proteolytic stability and enforce specific helical secondary structures (

-helix) in therapeutic peptides.

Part 1: Structural & Pharmacological Significance

The Thorpe-Ingold Effect and Helix Induction

The introduction of a second alkyl group at the


-carbon drastically reduces the accessible Ramachandran space (

angles). While standard L-amino acids favor extended or broad

-helical regions, quaternary amino acids are obligate helix inducers.
  • 
    -Helix vs. 
    
    
    
    -Helix:
    Homooligomers of Aib preferentially form
    
    
    -helices (3 residues/turn, intramolecular
    
    
    hydrogen bonding) rather than the classical
    
    
    -helix (
    
    
    ). In chimeric peptides, a single quaternary residue can nucleate helicity in an otherwise disordered sequence, a critical feature for disrupting protein-protein interactions (PPIs).
Metabolic Stability: The Mechanistic Shield

The primary failure mode for peptide therapeutics is rapid degradation by serum proteases (e.g., DPP-4, NEP). Quaternary centers confer stability through two mechanisms:

  • Steric Occlusion: The bulky

    
    -substituents physically block the enzyme's active site from accessing the scissile amide bond.
    
  • Elimination of

    
    -Proton:  Many degradation pathways (and racemization processes) require the abstraction of the 
    
    
    
    -proton. By replacing this proton with an alkyl group, the degradation mechanism is chemically arrested.

Table 1: Comparative Physicochemical Profiles

FeatureL-Alanine (Canonical)

-Aminoisobutyric Acid (Aib)

-Methyl-Phenylalanine

-Carbon State
Tertiary (Chiral)Quaternary (Achiral)Quaternary (Chiral)
Helix Propensity Moderate (

-helix)
Very High (

-helix)
High (Distorted Helix)
Proteolytic Half-Life MinutesHours to DaysHours to Days
Conformational Space Broad (

)
Restricted (

)
Highly Restricted

Part 2: Synthetic Methodologies

Synthesizing quaternary centers is synthetically demanding due to the "Wall of Sterics." Classical


 reactions often fail. The industry standard has shifted from racemic Strecker synthesis to Asymmetric Phase Transfer Catalysis (PTC) .
The Challenge of Steric Hindrance

Creating a quaternary center requires forming a bond between a tertiary carbon nucleophile and an electrophile. This is energetically unfavorable.

  • Old Method: Self-Regeneration of Stereocenters (Seebach's method) using chiral oxazolidinones. Effective but requires stoichiometric chiral auxiliaries and harsh conditions.

  • Current Best Practice: Asymmetric PTC using Maruoka Catalysts (Chiral spiro-quaternary ammonium salts). This method is catalytic, scalable, and operates under mild biphasic conditions.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Asymmetric -Alkylation of Alanine Schiff Bases

Objective: Synthesize (S)-


-methyl-phenylalanine via Maruoka PTC.
Rationale:  This protocol uses a Schiff base to increase the acidity of the 

-proton, allowing deprotonation by mild bases (KOH) in the presence of a chiral catalyst that controls the facial selectivity of the incoming alkyl halide.
Workflow Diagram

SynthesisWorkflow SM Aldimine Schiff Base (Alanine ester) Base Aq. KOH / Toluene (Biphasic System) SM->Base Deprotonation Inter Chiral Ion Pair (Enolate + Q*) Base->Inter Phase Transfer Cat Chiral PTC (Maruoka Catalyst) Cat->Inter Coordination Prod Quaternary Amino Acid Ester Inter->Prod R-X Alkylation (Steric Control)

Figure 1: Biphasic asymmetric alkylation workflow. The chiral catalyst transports the enolate into the organic phase and shields one face, forcing the electrophile to attack from the opposite side.

Step-by-Step Methodology
  • Schiff Base Preparation:

    • Condense tert-butyl alaninate with p-chlorobenzaldehyde in CH2Cl2 with MgSO4 (dehydrating agent) at RT for 12h.

    • Validation: 1H NMR should show the imine proton singlet at ~8.2 ppm and disappearance of the amine doublet.

  • Asymmetric Alkylation (The Critical Step):

    • Reagents: Schiff base (1.0 equiv), Benzyl bromide (1.2 equiv), (S,S)-3,4,5-trifluorophenyl-NAS bromide (1 mol% - Maruoka Catalyst), Toluene (solvent).

    • Condition: Cool mixture to 0°C. Add 50% aqueous KOH (3.0 equiv) with vigorous stirring.

    • Mechanism: The interface is crucial. Stirring rate affects kinetics. The catalyst extracts the enolate into toluene.

    • Monitor: TLC (Hexane/EtOAc 10:1). Reaction typically completes in 4-12 hours.

  • Hydrolysis & Workup:

    • Add 1M citric acid (aq) and THF. Stir at RT for 2h to cleave the imine.

    • Separate layers. The amino acid ester remains in the aqueous phase (protonated).

    • Neutralize with NaHCO3 and extract with CH2Cl2.

  • Self-Validation Criteria:

    • Chemical Yield: Expect >85%.

    • Enantiomeric Excess (ee): Analyze via Chiral HPLC (Chiralcel OD-H column). Expect >95% ee.

    • Structure: 13C NMR must show the quaternary carbon signal (typically 60-70 ppm).

Part 4: Application in Drug Design

Case Study: Semaglutide (GLP-1 Agonist)

Semaglutide utilizes a specific substitution to extend its half-life from minutes (native GLP-1) to ~1 week.

  • Modification: Alanine at position 8 (Ala8) is replaced with

    
    -aminoisobutyric acid (Aib) .
    
  • Impact: Native GLP-1 is cleaved by Dipeptidyl Peptidase-4 (DPP-4) between Ala8 and Glu9. The gem-dimethyl group of Aib prevents DPP-4 from properly orienting the peptide bond in its catalytic pocket.

Mechanistic Pathway: Proteolytic Resistance

ProteolysisBlock Native Native Peptide (L-Ala) Enzyme DPP-4 Enzyme (Active Site) Native->Enzyme Fits Pocket Quat Modified Peptide (Aib/Quaternary) Quat->Enzyme Enters Pocket Result1 Rapid Cleavage (Inactive Metabolite) Enzyme->Result1 Hydrolysis Result2 Steric Clash (No Cleavage) Enzyme->Result2 Blocked by Methyl Groups

Figure 2: Mechanistic comparison of enzymatic interaction. The quaternary center creates a steric clash that prevents the catalytic triad of the protease from engaging the amide bond.

References

  • Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Chemical Reviews.

  • Toniolo, C., et al. (2001). "The 3(10)-Helix in Peptides and Proteins." Chemical Society Reviews.

  • Lau, J., et al. (2015). "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide." Journal of Medicinal Chemistry.

  • Ooi, T., et al. (2000). "Practical Asymmetric Synthesis of

    
    -Dialkyl-
    
    
    
    -Amino Acids by Chiral Phase-Transfer Catalysis." Journal of the American Chemical Society.
  • Seebach, D., et al. (1996). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition.

Exploratory

An In-depth Technical Guide to the Conformational Rigidity of Trimethyl-Substituted β-Amino Acids

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The rational design of bioactive molecules, particularly peptidomimetics, hinges on the precise control of molecular conformatio...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rational design of bioactive molecules, particularly peptidomimetics, hinges on the precise control of molecular conformation. β-Amino acids, with their expanded backbone, offer a scaffold that is both resistant to proteolysis and capable of forming unique secondary structures.[1][2] However, their inherent flexibility can be a liability, leading to entropic penalties upon binding to biological targets. This guide explores the strategic imposition of conformational rigidity upon β-amino acids through trimethyl substitution. By leveraging the principles of steric hindrance and the Thorpe-Ingold (or gem-dimethyl) effect, the introduction of three methyl groups can dramatically restrict the torsional freedom of the β-amino acid backbone.[3][4] We provide a comprehensive overview of the underlying chemical principles, a methodological framework for the synthesis and analysis of these compounds, and detailed protocols for their characterization using a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. This document serves as a technical resource for researchers aiming to harness the power of conformationally constrained building blocks in modern drug discovery and materials science.

The Central Role of Conformational Constraint in Peptidomimetics

Peptides are nature's versatile signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and high conformational flexibility. Peptidomimetics aim to overcome these limitations by incorporating non-natural amino acids that retain the key pharmacophoric elements while improving drug-like properties.[5] β-Amino acids are exemplary building blocks in this regard; the additional methylene unit in their backbone renders them poor substrates for many proteases.[1]

The primary advantage of engineering conformational rigidity into a drug candidate is the reduction of the entropic cost of binding. A flexible molecule must "freeze" into a specific, bioactive conformation to interact with its target, a process that is entropically unfavorable. A pre-organized, rigid ligand pays a much smaller entropic penalty, which can translate into a significant increase in binding affinity and selectivity.[4] Conformationally restricted amino acids have proven instrumental in designing potent and selective drugs.[6]

The Thorpe-Ingold Effect: A Cornerstone of Conformational Control

The strategic placement of multiple methyl groups invokes a powerful stereoelectronic principle known as the Thorpe-Ingold effect, or more specifically, the gem-dimethyl effect.[3][7] First observed in the context of cyclization reactions, this effect describes how substitution of two hydrogens on a single carbon atom with bulkier alkyl groups alters bond angles and biases dihedral angle preferences.

The presence of a gem-dimethyl group compresses the internal bond angle (e.g., Cα-C-Cβ in the amino acid backbone), which in turn widens the external angle between the methyl groups. This steric pressure significantly raises the energy barrier for bond rotation, effectively locking the dihedral angle into a preferred conformation and reducing the accessible conformational space.[3][4] In the context of trimethyl-substituted β-amino acids, this effect is the primary driver of their conformational rigidity.

Key Torsional Angles in β-Amino Acids

To understand the impact of substitution, we must first define the key rotatable bonds in the β-amino acid backbone. Unlike α-amino acids which are defined by φ and ψ angles, β-amino acids have an additional torsion angle, θ.

  • φ (phi): C(i-1) - N(i) - Cα(i) - Cβ(i)

  • θ (theta): N(i) - Cα(i) - Cβ(i) - C(i)

  • ψ (psi): Cα(i) - Cβ(i) - C(i) - N(i+1)

The additional flexibility and folding patterns of β-peptides arise from the interplay of these three angles.[8] Trimethyl substitution is a strategy to selectively restrict rotation around one or more of these bonds.

N_i_minus_1 N(i-1) C_i_minus_1 C(i-1) N_i N(i) C_i_minus_1->N_i peptide bond Ca_i Cα(i) N_i->Ca_i Cb_i Cβ(i) Ca_i->Cb_i C_i C(i) Cb_i->C_i N_i_plus_1 N(i+1) C_i->N_i_plus_1 peptide bond phi φ theta θ psi ψ workflow cluster_exp Experimental Validation cluster_comp Theoretical Prediction NMR NMR Spectroscopy (Solution State) - NOE Distances - J-Coupling Constants Analysis Integrated Conformational Analysis NMR->Analysis XRay X-Ray Crystallography (Solid State) - Atomic Coordinates - Crystal Packing XRay->Analysis DFT Computational Modeling (In Silico) - Conformational Search - Relative Energies (DFT) DFT->Analysis Synthesis Synthesis of Trimethyl-Substituted β-Amino Acid Synthesis->NMR Synthesis->XRay Synthesis->DFT Conclusion Conclusion Analysis->Conclusion Final Conformational Model (Structure & Dynamics)

Caption: Integrated workflow for robust conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the conformation of molecules in solution, which most closely mimics the physiological environment. [9]The causality behind this choice is its sensitivity to both through-bond and through-space atomic interactions.

  • Nuclear Overhauser Effect (NOE): A NOESY or ROESY experiment measures through-space proton-proton proximity (typically < 5 Å). The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful distance restraints for structure calculation.

  • Scalar (J) Coupling: The coupling constant (³J) between two protons separated by three bonds is dependent on the dihedral angle between them, as described by the Karplus equation. [10]For β-amino acids, the ³J(H_N,H_α), ³J(H_α,H_β), and ³J(H_β,H_C') couplings provide crucial information about the φ, θ, and ψ angles, respectively.

X-Ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state. [8]While it is the gold standard for atomic-level structure determination, it is crucial to recognize that the observed conformation can be influenced by crystal packing forces. Therefore, it is most powerful when used to validate a conformation that is also observed to be dominant in solution by NMR.

Computational Modeling

Computational chemistry provides the energetic landscape that governs conformational preferences. [11]

  • Conformational Search: Initial exploration of possible structures is performed by systematically rotating the key dihedral angles (φ, θ, ψ).

  • Energy Minimization: Each identified conformer is optimized using quantum mechanics, typically Density Functional Theory (DFT), to find the lowest energy geometry for that particular basin on the potential energy surface. [12]This allows for the ranking of conformers by their relative stability, providing a theoretical basis for the experimentally observed populations.

Experimental & Computational Protocols

The following protocols are designed as self-validating systems, incorporating steps to ensure data quality and reproducibility.

Protocol: NMR-Based Conformational Analysis in Solution
  • Sample Preparation:

    • Synthesize and purify the N-acetylated, C-methylated amide of the trimethyl-substituted β-amino acid. Purity should exceed 98% as determined by HPLC to avoid artifacts from impurities.

    • Dissolve the sample to a concentration of 5-10 mM in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence conformation, so it should be reported. [8] * Add a small amount of a reference standard (e.g., TMS) for chemical shift calibration.

  • NMR Data Acquisition (500 MHz or higher field strength):

    • 1D ¹H Spectrum: Acquire a standard proton spectrum to assess sample quality and chemical shifts.

    • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a long mixing time (e.g., 80 ms) to identify all protons belonging to a single amino acid spin system. This is a validation step to ensure correct assignment. [13] * 2D NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy): For molecules of this size, ROESY is often preferred to avoid zero-crossing issues. Acquire with a mixing time of 200-400 ms. This experiment is the core of the distance restraint measurement.

    • Quantitative J-Coupling Measurement: Use a high-resolution 1D spectrum or a 2D J-resolved experiment to accurately measure the ³J coupling constants between vicinal protons along the backbone.

  • Data Analysis and Structure Calculation:

    • Assignment: Use the TOCSY and NOESY/ROESY spectra to assign all proton resonances.

    • Distance Restraints: Integrate the volumes of ROESY cross-peaks and calibrate them using a known distance (e.g., a geminal proton pair) to generate a set of upper-limit distance restraints.

    • Dihedral Angle Restraints: Convert the measured ³J values into dihedral angle ranges using a parameterized Karplus curve.

    • Structure Calculation: Use a molecular dynamics program (e.g., XPLOR-NIH, CYANA) to generate an ensemble of structures that satisfy the experimental restraints. The convergence of the final ensemble to a single, well-defined conformation is a key indicator of rigidity.

Protocol: Computational Workflow for Potential Energy Surface Mapping
  • Initial Structure Generation:

    • Build the trimethyl-substituted β-amino acid model (e.g., Acetyl-AA-N-Methylamide) in a molecular editor.

    • Perform a systematic conformational search by rotating the φ, θ, and ψ dihedral angles in increments (e.g., 30°). This ensures a comprehensive exploration of the conformational space.

  • Geometry Optimization and Energy Calculation:

    • For each starting geometry, perform a full geometry optimization and frequency calculation using a reliable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G* or higher). [11][12] * The frequency calculation is a validation step: the absence of imaginary frequencies confirms that a true energy minimum has been located.

  • Analysis of Results:

    • Collect the relative energies (including zero-point vibrational energy corrections) of all unique, stable conformers.

    • Plot the energies on a Ramachandran-like plot (e.g., θ vs. ψ) to visualize the low-energy regions.

    • Compare the dihedral angles of the lowest-energy computed conformers with the angles derived from NMR J-coupling data. A strong correlation between the global minimum in silico and the dominant conformer in solution provides high confidence in the result.

Case Study: Predicted Conformational Preferences

Let us consider the predicted impact of two different trimethyl substitution patterns on a β-alanine core. The data presented below is illustrative, based on established principles of steric hindrance.

Substitution PatternPrimary Constrained Angle(s)Predicted θ Angle PreferencePredicted Fold
α,α,β-trimethyl φ, ψTrans (~180°) / Gauche (±60°)Extended or Turn
α,β,β-trimethyl θ, ψGauche (~±60°)Folded / Helical

Causality:

  • In the α,α,β-trimethyl case, the gem-dimethyl group at the α-carbon severely restricts rotation around the N-Cα (φ) bond. The single methyl group at Cβ has a lesser, but still significant, effect on the Cβ-C (ψ) bond. The Cα-Cβ (θ) bond is less constrained.

  • In the α,β,β-trimethyl case, the gem-dimethyl group at the β-carbon creates a major steric clash that strongly biases the θ angle towards a gauche conformation to move the Cα and C substituents away from the methyl groups. [8]This gauche preference is a powerful driver for inducing folded or helical secondary structures in β-peptides.

Applications in Drug Development and Beyond

The ability to synthesize β-amino acids with highly predictable and rigid conformations is of immense value.

  • Scaffolding for Peptidomimetics: These building blocks can be used to lock a peptide into its bioactive conformation, targeting protein-protein interactions or GPCRs. [14]* Foldamer Design: By controlling the backbone torsions, trimethyl-substituted β-amino acids can serve as nucleation sites or key components in the design of novel, stable secondary structures like 12-helices, 14-helices, and β-sheets. [8]* Materials Science: The predictable self-assembly of peptides containing these rigid monomers can lead to the development of new biomaterials with defined nanostructures.

The continued development of synthetic routes to access these complex building blocks enantioselectively is a critical area of ongoing research. [15][16]

Conclusion

Trimethyl-substituted β-amino acids represent a sophisticated class of building blocks for molecular design. Their conformational rigidity, stemming directly from the predictable steric consequences of the Thorpe-Ingold effect, allows for an unprecedented level of control over backbone geometry. By employing an integrated analytical strategy that combines the solution-state insights of NMR, the solid-state precision of X-ray crystallography, and the energetic predictions of computational modeling, researchers can confidently characterize and deploy these constrained monomers. This approach enables the rational design of advanced peptidomimetics, foldamers, and biomaterials with precisely tailored three-dimensional structures, accelerating progress in the fields of medicinal chemistry and materials science.

References

  • Waingeh, V., Ngassa, F. and Song, J. (2015) A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. [Link]

  • Waingeh, V. F., et al. (2016) A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. ResearchGate. [Link]

  • North, M. (2000) Incorporation of conformationally constrained beta-amino acids into peptides. Journal of Peptide Science, 6(7), 301-13. [Link]

  • Chin, J. W., et al. (2001) Quantifying amino acid conformational preferences and side-chain–side-chain interactions in β-hairpins. Proceedings of the National Academy of Sciences, 98(15), 8516-8521. [Link]

  • Melo, A., et al. (2023) Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 28(23), 7847. [Link]

  • Chen, Y., et al. (2020) β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Journal of the American Chemical Society, 142(37), 15936-15946. [Link]

  • Drewniak-Świtalska, M., et al. (2021) Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(15), 3375-3386. [Link]

  • Wikipedia contributors. (2023) Thorpe–Ingold effect. Wikipedia. [Link]

  • Albright, S. (2023) NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign Department of Chemistry. [Link]

  • Wikipedia contributors. (2023) Gauche effect. Wikipedia. [Link]

  • Banfi, L., et al. (2005) The Enantioselective Synthesis of Conformationally Constrained Cyclic β- Amino Acids. Mini-Reviews in Organic Chemistry, 2(2), 165-181. [Link]

  • Waingeh, V. F., et al. (2015) A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Academia.edu. [Link]

  • Mortenson, D. E. (2017) Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]

  • Teixeira, J. M., et al. (2023) Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10074. [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. . [Link]

  • SWISS-MODEL. 3 Side Chain Conformation. swissmodel.expasy.org. [Link]

  • Papini, A. M., et al. (2011) Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. ResearchGate. [Link]

  • Sibi, M. P. and Deshpande, P. K. (2000) A new methodology for the synthesis of β-amino acids. Journal of the Chemical Society, Perkin Transactions 1, (9), 1461-1466. [Link]

  • Guchhait, S. K., et al. (2015) gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. ResearchGate. [Link]

  • Straub, M. R. (2021) Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Scholarly Repository. [Link]

  • Gopi, H. N., et al. (2002) Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 837-47. [Link]

  • Lancelot, G. (2018) NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. ResearchGate. [Link]

  • Muñoz, V. and Serrano, L. (1995) Structure-based conformational preferences of amino acids. Proceedings of the National Academy of Sciences, 92(22), 10207-10211. [Link]

  • Crisenza, G. E., et al. (2022) Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. ResearchGate. [Link]

  • Gopi, H. N., et al. (2002) Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 837-47. [Link]

  • Williams, G. J., et al. (2015) Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Angewandte Chemie International Edition, 54(12), 3647-50. [Link]

  • Rittner, R. (2007) NMR Spectroscopy: a Tool for Conformational Analysis. auremn.org. [Link]

  • Smith, B. J., et al. (2018) Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Chemistry – A European Journal, 24(21), 5521-5529. [Link]

  • Gopi, H. N., et al. (2002) Beta-amino acids: versatile peptidomimetics. ResearchGate. [Link]

  • Levitt, M. (1978) Conformational Preferences of Amino Acids in Globular Proteins. Biochemistry, 17(20), 4277-4285. [Link]

  • Che, Y., et al. (2019) Aza-Amino Acids Disrupt β-Sheet Secondary Structures. Molecules, 24(10), 1937. [Link]

  • Fasman, G. D. (1962) The Effect of Amino Acid Composition on the Conformations of Synthetic Polypeptides, Polymers and Copolymers of L-Methionine S-Methyl-L-cysteine and L-Valine. Journal of the American Chemical Society, 84(18), 3461-3469. [Link]

  • Waingeh, V. F., et al. (2015) A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scientific Research Publishing. [Link]

  • Talele, T. T. (2018) Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. [Link]

  • Nielsen, J. T. Introduction to NMR spectroscopy of proteins. Duke Computer Science. [Link]

  • Improta, R., et al. (2001) Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 66(20), 6613-6621. [Link]

  • Vitalis, A. and Pappu, R. V. (2009) Intrinsic α-helical and β-sheet conformational preferences: A computational case study of alanine. The Journal of Chemical Physics, 131(12), 121102. [Link]

  • Sutar, A. (2014) NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • Jung, M. E. (2000) gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. UCLA Chemistry and Biochemistry. [Link]

  • Schomaker, J. M., et al. (2022) Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. Molecules, 27(1), 1. [Link]

  • Wróblewska, A., et al. (2021) Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(2), 438. [Link]

Sources

Foundational

Comparative Technical Analysis: 3-Amino-2,2,3-trimethylbutyric Acid (ATBA) vs. β-Alanine

The following technical guide provides a comparative analysis of 3-Amino-2,2,3-trimethylbutyric acid HCl (referred to herein as ATBA ) and β-Alanine . This analysis is structured for researchers in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of 3-Amino-2,2,3-trimethylbutyric acid HCl (referred to herein as ATBA ) and β-Alanine . This analysis is structured for researchers in medicinal chemistry and drug development, focusing on the transition from a flexible, metabolic substrate (β-Alanine) to a rigid, metabolically stable scaffold (ATBA).

Executive Summary

In the landscape of non-proteinogenic amino acids, β-Alanine represents the "native state"—a flexible, achiral metabolite essential for carnosine synthesis and pH buffering. In contrast, 3-Amino-2,2,3-trimethylbutyric acid (ATBA) represents the "engineered state"—a highly substituted, sterically constrained analog designed to resist enzymatic degradation and enforce specific secondary structures (foldamers).

This guide analyzes the utility of ATBA as a conformational lock in peptidomimetics, contrasting it with the metabolic lability and physiological role of β-Alanine.

Part 1: Structural & Physicochemical Divergence

The fundamental difference lies in the substitution pattern of the carbon backbone. While β-Alanine is a linear, flexible molecule, ATBA incorporates the Thorpe-Ingold effect (gem-dimethyl effect) at both the


 and 

positions, creating a "frozen" conformation.
Molecular Architecture
Featureβ-Alanine 3-Amino-2,2,3-trimethylbutyric Acid (ATBA)
IUPAC Name 3-Aminopropanoic acid3-Amino-2,2,3-trimethylbutanoic acid
Backbone C3 (Propanoic)C4 (Butanoic)

-Carbon
Unsubstituted (-CH₂-)Quaternary (Gem-dimethyl)

-Carbon
Primary (-CH₂-NH₂)Quaternary (Methyl + Alkyl chain)
Chirality AchiralChiral (at C3)
Conformational Freedom High (Rotatable

bonds)
Restricted (Steric locking)
pKₐ (approx.) COOH: 3.6, NH₃⁺: 10.2COOH: ~3.8, NH₃⁺: ~9.8 (Lower due to bulk)
The Gem-Dimethyl Effect & Foldamers

ATBA is a quintessential building block for


-peptide foldamers . The steric bulk of the trimethyl substitution forces the backbone into a specific torsion angle (

), promoting the formation of stable helices (e.g., the 14-helix or 12-helix ) even in short oligomers.
  • β-Alanine peptides: Disordered "random coil" structures in solution; susceptible to aggregation.

  • ATBA peptides: Form rigid, defined secondary structures resistant to unfolding.

Part 2: Metabolic Stability & Pharmacokinetics

For drug development, the critical distinction is susceptibility to enzymatic clearance.

Enzymatic Degradation (Transamination)

The primary clearance pathway for β-Alanine is transamination by β-alanine-2-oxoglutarate aminotransferase (ABAT) or 4-aminobutyrate aminotransferase (GABA-T) .

  • Mechanism: The enzyme requires an abstractable proton on the carbon bearing the amino group (the

    
    -carbon) to form the PLP-aldimine intermediate and execute the 1,3-prototropic shift.
    
  • β-Alanine: Has two

    
    -protons. Rapidly metabolized to malonate semialdehyde 
    
    
    
    Acetyl-CoA.
  • ATBA: The

    
    -carbon is quaternary  (bonded to C2, C4, Methyl, and Nitrogen). It possesses zero  abstractable protons.
    
    • Result: ATBA is metabolically silent to transaminases. It cannot be converted to a ketone/aldehyde and persists in systemic circulation or intracellularly.

Proteolytic Resistance

Peptides containing ATBA residues are invisible to most proteases (trypsin, pepsin, cytosolic peptidases) because the active sites of these enzymes cannot accommodate the steric bulk of the gem-dimethyl groups (steric occlusion).

Visualization: Metabolic Fate

MetabolicFate BetaAla β-Alanine (Flexible Substrate) Transaminase β-Alanine Transaminase BetaAla->Transaminase Substrate Protease Peptidases/ Proteases BetaAla->Protease Peptide Bond Cleavage ATBA ATBA (Steric Shield) ATBA->Transaminase BLOCKED (No α-H) ATBA->Protease BLOCKED (Steric Bulk) Stable Intact Compound ATBA->Stable Excretion (Unchanged) Foldamer Stable Helix/Turn ATBA->Foldamer Peptide Synthesis Malonate Malonate Semialdehyde Transaminase->Malonate Deamination TCA TCA Cycle (Energy) Malonate->TCA

Figure 1: Comparative metabolic pathways. β-Alanine enters the energy cycle, while ATBA resists enzymatic modification due to quaternary substitution.

Part 3: Applications in Drug Discovery

ATBA as a Peptidomimetic Constraint

In peptide drug design, replacing a native amino acid with ATBA serves two purposes:

  • Half-life Extension: Prevents cleavage of the adjacent peptide bond.

  • Conformational Locking: Forces the peptide backbone into a turn or helix, potentially increasing affinity for a target receptor (e.g., GPCRs) by reducing the entropic cost of binding.

β-Alanine as a Prodrug Moiety

β-Alanine is often used to increase the solubility of hydrophobic drugs or as a spacer. However, the linkage is labile. ATBA provides a stable spacer that maintains solubility but does not release the payload prematurely.

Part 4: Experimental Protocols

Protocol: Synthesis of ATBA-Containing Peptides

Due to the steric hindrance of the amino group in ATBA, standard solid-phase peptide synthesis (SPPS) coupling protocols often fail. The following "hard coupling" protocol is required.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIPEA (Diisopropylethylamine).

  • Solvent: DMF/NMP (1:1).

Step-by-Step Methodology:

  • Resin Swelling: Swell resin (e.g., Rink Amide) in DMF for 30 min.

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-ATBA-OH (3 eq) and HATU (2.9 eq) in minimal DMF.

    • Add HOAt (3 eq) to suppress racemization (though less risky with quaternary C, it improves kinetics).

    • Add DIPEA (6 eq) and stir for 2 minutes before adding to the resin.

  • Coupling Reaction:

    • Add pre-activated mixture to the resin.

    • Microwave Irradiation: Heat to 75°C for 20 minutes (or 2x coupling at RT for 4 hours). Steric bulk requires thermal energy to overcome the activation barrier.

  • Monitoring: Standard Kaiser test may be false-negative due to steric shielding of the N-terminus. Use Chloranil test or micro-cleavage LC-MS to verify coupling.

  • Deprotection: 20% Piperidine in DMF (standard), but extend time to 2 x 10 min due to slower diffusion.

Protocol: Metabolic Stability Assay (Microsomal)

To validate the stability claim of ATBA vs β-Alanine.

  • Preparation:

    • Test Compounds: β-Alanine (Control) and ATBA (10 µM final).

    • System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).

    • Cofactor: NADPH regenerating system.

  • Incubation:

    • Pre-incubate microsomes + compound at 37°C for 5 min.

    • Initiate with NADPH.

    • Time points: 0, 15, 30, 60, 120 min.

  • Quenching:

    • Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Centrifuge (4000g, 20 min).

  • Analysis (LC-MS/MS):

    • β-Alanine: Monitor loss of parent ion (m/z 90 -> fragment). Expect T1/2 < 60 min if transaminases are active (or use liver homogenate for mitochondrial transaminases).

    • ATBA: Monitor parent ion (m/z ~160). Expect >95% remaining at 120 min.

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination of gamma-hexapeptides and beta-peptides." Helvetica Chimica Acta. Link

  • Vasudev, P. G., et al. (2011). "Conformations of beta-amino acid residues in peptides." Chemical Reviews. Link

  • Harris, R. C., et al. (2006). "The absorption of orally supplied beta-alanine and its effect on muscle carnosine synthesis in human vastus lateralis." Amino Acids.[1][2][3][4][5][6][7][8] Link

  • Cheng, R. P., et al. (2001). "Beta-Peptides: From structure to function." Chemical Reviews. Link

  • PubChem Compound Summary. (2025). "3-Amino-2,2,3-trimethylbutanoic acid."[1][9] National Center for Biotechnology Information. Link

Sources

Exploratory

A Technical Guide to Bulky β-Amino Acids for Foldamer Design

For Researchers, Scientists, and Drug Development Professionals Abstract Foldamers, non-natural oligomers that adopt specific, predictable secondary structures, represent a frontier in medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foldamers, non-natural oligomers that adopt specific, predictable secondary structures, represent a frontier in medicinal chemistry and materials science. Among the most versatile building blocks for these synthetic macromolecules are β-amino acids. This technical guide delves into the critical role of steric bulk in directing the conformational preferences of β-peptide foldamers. We will explore the foundational design principles, detail robust synthetic methodologies for creating sterically hindered β-amino acids, describe their incorporation into peptide chains, and outline the essential analytical techniques for structural verification. This document serves as a comprehensive resource for researchers aiming to harness the power of bulky β-amino acids to create novel, functional folded architectures.

Introduction: The Foldamer Concept and the Rise of β-Peptides

Foldamers are synthetic oligomers designed to mimic the structural and functional attributes of biopolymers like proteins and nucleic acids.[1] Unlike their natural counterparts, foldamers are constructed from non-natural building blocks, granting them inherent resistance to proteolytic degradation—a significant advantage for therapeutic applications.[2][3] This resistance, combined with their capacity to form well-defined three-dimensional structures, makes them powerful tools for modulating protein-protein interactions (PPIs), developing novel antimicrobial agents, and creating advanced biomaterials.[3][4][5]

β-amino acids, homologs of the canonical α-amino acids with an additional carbon in their backbone, are particularly valuable in foldamer design.[6] The extended backbone provides access to a rich diversity of stable secondary structures, including various helices (H10, H12, H14, H10/12) and pleated sheets, which are often accessible with shorter sequences compared to α-peptides.[1][7] The conformational landscape of a β-peptide is profoundly influenced by the substitution pattern on its backbone, offering a powerful lever for rational design.[1]

The Power of Steric Bulk: Directing Conformation through Design

The introduction of sterically demanding side chains is a cornerstone of β-peptide foldamer design. Bulky substituents, whether acyclic, cyclic, or geminal, impose significant conformational constraints on the peptide backbone, effectively biasing the torsional angles (φ, θ, ψ) to favor specific secondary structures.

Key Principles:

  • Gauche vs. Anti Conformations: The torsion angle θ about the Cα-Cβ bond is a key determinant of local conformation. Bulky substituents often destabilize the anti conformation, favoring a gauche arrangement, which is a prerequisite for many helical folds.

  • The Thorpe-Ingold (or gem-Disubstituent) Effect: Placing two substituents on the same carbon atom (gem-disubstitution) dramatically restricts rotational freedom.[8] This pre-organization of the backbone significantly promotes the adoption of stable, folded conformations. α-Aminoisobutyric acid (Aib) is a classic example in α-peptides for inducing helicity, and this principle is powerfully extended to β-amino acid design.[8][9]

  • Cyclic Constraints: Incorporating the Cα and Cβ atoms into a carbocyclic ring (e.g., aminocyclopentanecarboxylic acid (ACPC) or aminocyclohexanecarboxylic acid (ACHC)) provides a rigid scaffold that severely limits backbone flexibility.[10][11] The ring's stereochemistry (cis vs. trans) and size dictate the accessible dihedral angles, enabling precise control over the resulting secondary structure.[12]

This strategic use of steric hindrance allows for the rational design of foldamers with high helical or sheet propensities, even in short oligomers.[7]

Synthetic Strategies for Bulky β-Amino Acids

The synthesis of enantiomerically pure, sterically hindered β-amino acids is a critical enabling step in foldamer research. Several robust methods have been developed, with the Arndt-Eistert homologation and Mannich-type reactions being particularly prominent.

Arndt-Eistert Homologation

This classical method provides a reliable route for converting readily available α-amino acids into their β-homologs.[13][14] The process involves a one-carbon chain extension via a Wolff rearrangement of an α-diazoketone intermediate.[15]

Arndt_Eistert_Workflow

Protocol: Arndt-Eistert Synthesis of Fmoc-β-Homophenylalanine [13][15]

  • Acid Chloride Formation: To a solution of Fmoc-L-phenylalanine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction at room temperature for 2 hours until gas evolution ceases. Remove the solvent under reduced pressure.

  • Diazoketone Formation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add a solution of diazomethane in diethyl ether (approx. 0.5 M, 2.5 eq) dropwise until a persistent yellow color is observed. Stir the reaction at 0 °C for 3 hours. Caution: Diazomethane is toxic and explosive; this step must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Wolff Rearrangement: To the diazoketone solution at 0 °C, add a solution of silver benzoate (0.1 eq) in triethylamine (1.0 eq). Allow the mixture to warm to room temperature and stir overnight.

  • Hydrolysis & Workup: Add water to the reaction mixture and stir for 1 hour. Acidify the solution with 1 M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate containing 1% acetic acid) to yield the desired Fmoc-β-homophenylalanine.

Recent advancements have focused on developing safer, flow-chemistry-based approaches to the Arndt-Eistert reaction, avoiding the isolation of hazardous diazomethane intermediates.[16][17]

Mannich and Mannich-Type Reactions

The Mannich reaction is a three-component condensation that provides direct access to β-amino carbonyl compounds.[18][19] Asymmetric variants, often employing chiral auxiliaries or catalysts, are particularly powerful for producing enantiomerically enriched β-amino acids.[20][21]

Mannich_Reaction

The reaction involves the formation of an iminium ion from an aldehyde and an amine, which is then attacked by an enolate generated from a carbonyl compound (like a ketone or ester).[21] This method is highly versatile for creating β-amino acids with diverse and bulky substitution patterns.

Peptide Synthesis and Structural Characterization

Solid-Phase Peptide Synthesis (SPPS)

Once the bulky β-amino acid monomers are synthesized, they are incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques, typically employing Fmoc/tBu chemistry.[6][22][23][24]

Workflow for Fmoc-SPPS:

  • Resin Preparation: Swell a suitable solid support (e.g., Rink Amide or Wang resin) in DMF.[23]

  • Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% piperidine solution in DMF.

  • Coupling: Activate the incoming Fmoc-protected β-amino acid (3-5 eq) with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) and add it to the resin. Coupling times may need to be extended for sterically hindered residues.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection-coupling-wash cycle for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[23]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Structural Characterization Techniques

Confirming the adoption of the desired secondary structure is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

Technique Information Gained Key Observables
Circular Dichroism (CD) Spectroscopy Global secondary structure content (helix vs. sheet vs. random coil).Helices: Minima at ~222 nm and ~208 nm. β-sheets: Minimum around 217 nm.[25]
NMR Spectroscopy (2D) Detailed 3D structure, atom-specific conformations, and hydrogen bonding patterns.NOESY/ROESY: Detects through-space correlations between protons, identifying short-range (i, i+1) and medium-range (i, i+2; i, i+3) contacts indicative of specific folds.[1][26] Chemical Shift Analysis: Amide proton chemical shifts can indicate involvement in hydrogen bonds.
X-ray Crystallography High-resolution, atomic-level structure of the foldamer in the solid state.Provides definitive proof of the secondary structure and intermolecular packing.[27][28]
FTIR Spectroscopy Hydrogen bonding status of amide groups.The amide I band position is sensitive to secondary structure (e.g., ~1630 cm⁻¹ for β-sheets, ~1655 cm⁻¹ for helices).

Characterization_Workflow

Applications and Future Outlook

The ability to design and synthesize β-peptide foldamers with precisely controlled, stable structures opens up vast opportunities in drug discovery and biotechnology.

  • Inhibitors of Protein-Protein Interactions (PPIs): Bulky, pre-organized foldamers can mimic the α-helical domains frequently found at PPI interfaces, providing a pathway to inhibit disease-relevant interactions, such as those involving the anti-apoptotic protein Bcl-xL.[5][29]

  • Antimicrobial Agents: Amphiphilic β-peptide foldamers that adopt helical structures can mimic the mechanism of natural antimicrobial peptides, disrupting bacterial membranes. Their resistance to proteolysis makes them particularly promising candidates for development.[2][4]

  • Biomaterials: The self-assembly of β-peptide foldamers can be programmed to form higher-order structures like hydrogels, which have applications in tissue engineering and controlled drug delivery.[4]

The future of the field lies in expanding the toolkit of bulky and conformationally constrained β-amino acids, improving computational models to predict folding with higher accuracy, and applying these principles to increasingly complex biological targets.[3][30] The continued integration of innovative synthetic chemistry with rigorous biophysical analysis will undoubtedly lead to the development of novel foldamer-based therapeutics and materials with unprecedented function.

References

  • Organic Chemistry Portal. Arndt-Eistert Synthesis. Available from: [Link]

  • Royal Society of Chemistry. Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Advances. Available from: [Link]

  • Cardillo, G., et al. (2003). Synthesis of cyclic and acyclic beta-amino acids via chelation-controlled 1,3-dipolar cycloaddition. PubMed. Available from: [Link]

  • Miller, J. A., & Nguyen, S. T. (2005). The Enantioselective Synthesis of Conformationally Constrained Cyclic β-Amino Acids. Mini-Reviews in Organic Chemistry. Available from: [Link]

  • Wikipedia. Arndt–Eistert reaction. Available from: [Link]

  • Shimizu, Y., & Kanai, M. (2018). and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids. Angewandte Chemie International Edition. Available from: [Link]

  • American Chemical Society Publications. (2025). Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. Organic Process Research & Development. Available from: [Link]

  • Royal Society of Chemistry. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances. Available from: [Link]

  • Kobayashi, S., et al. (2017). Stereoselective Synthesis of β-Amino Acid Derivatives by Asymmetric Mannich Reaction in Flow. Bulletin of the Chemical Society of Japan. Available from: [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Design and synthesis of beta-peptides with biological activity. PubMed. Available from: [Link]

  • American Chemical Society Publications. (2010). Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. The Journal of Organic Chemistry. Available from: [Link]

  • Der Pharma Chemica. (2017). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Available from: [Link]

  • Taylor & Francis Online. (2006). SYNTHESIS OF CYCLIC CONSTRAINED β-OXO-SUBSTITUTED α-AMINO ACIDS. Available from: [Link]

  • Martinek, T. A., & Fülöp, F. (2003). Side-chain control of beta-peptide secondary structures. The FEBS Journal. Available from: [Link]

  • News-Medical.net. (2018). Beta Peptide Foldamers. Available from: [Link]

  • ResearchGate. (2016). Some important cyclic β-amino acids. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. PubMed. Available from: [Link]

  • ResearchGate. (2020). Conformational Studies of β‐Azapeptoid Foldamers: A New Class of Peptidomimetics with Confined Dihedrals. Available from: [Link]

  • Taylor & Francis Online. (2006). SYNTHESIS OF CYCLIC CONSTRAINED β-OXO-SUBSTITUTED α-AMINO ACIDS. Synthetic Communications. Available from: [Link]

  • Semantic Scholar. (2024). Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. Available from: [Link]

  • Indian Institute of Science. (2018). Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy. Available from: [Link]

  • Royal Society of Chemistry. (2016). β-Peptide foldamer helices with tailored diameters. Chemical Society Reviews. Available from: [Link]

  • National Center for Biotechnology Information. (2009). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. PMC. Available from: [Link]

  • American Chemical Society Publications. (2013). Foldameric α/β-Peptide Analogs of the β-Sheet-Forming Antiangiogenic Anginex: Structure and Bioactivity. Journal of the American Chemical Society. Available from: [Link]

  • World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery. Available from: [Link]

  • Frontiers. (2021). Folded Synthetic Peptides for Biomedical Applications. Available from: [Link]

  • American Chemical Society Publications. (2015). β-Peptoid Foldamers at Last. Accounts of Chemical Research. Available from: [Link]

  • National Center for Biotechnology Information. (2011). High-Resolution Structural Characterization of a Helical α/β-Peptide Foldamer Bound to the Anti-Apoptotic Protein Bcl-xL. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (2016). Thermodynamic and Structural Impact of α,α-Dialkylated Residue Incorporation in a β-Hairpin Peptide. PMC. Available from: [Link]

  • Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Available from: [Link]

  • Proceedings of the National Academy of Sciences. (2009). Structural and biological mimicry of protein surface recognition by α/β-peptide foldamers. Available from: [Link]

  • SeRMN-UAB. (2017). Folding peptides studied by NMR. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (2013). X-ray Crystallographic Structures of Oligomers of Peptides Derived from β2-Microglobulin. PMC. Available from: [Link]

  • University of Szeged. (2011). Tailoring β-peptide foldamers by backbone stereochemistry and side-chain topology PhD Thesis. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Foldamers of β-peptides: conformational preference of peptides formed by rigid building blocks. The first MI-IR spectra of a triamide nanosystem. PubMed. Available from: [Link]

  • Wikipedia. Thorpe–Ingold effect. Available from: [Link]

  • Gellman Group, University of Wisconsin-Madison. New Foldamers. Available from: [Link]

  • American Chemical Society Publications. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

  • ChemRxiv. (2023). Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. Available from: [Link]

  • The Ivan Huc Group. Supramolecular Chemistry web-based thematic issue. Available from: [Link]

  • UCLA Department of Chemistry and Biochemistry. gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of MacMillan Organocatalyst Precursors from Amino Acids

Introduction: The Amino Acid Foundation of Asymmetric Organocatalysis The advent of asymmetric organocatalysis has revolutionized modern synthetic chemistry, offering a powerful alternative to traditional metal-based cat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Amino Acid Foundation of Asymmetric Organocatalysis

The advent of asymmetric organocatalysis has revolutionized modern synthetic chemistry, offering a powerful alternative to traditional metal-based catalysts.[1][2] At the forefront of this field are the imidazolidinone-based catalysts developed by David MacMillan and his research group.[3][4] These small organic molecules have demonstrated remarkable efficacy in a wide array of stereoselective transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and 1,3-dipolar cycloadditions.[4][5]

A key advantage of MacMillan catalysts is their straightforward preparation from readily available and inexpensive chiral starting materials: natural amino acids.[6] This accessibility has been a significant factor in their widespread adoption in both academic research and industrial processes. This guide provides detailed protocols for the synthesis of first and second-generation MacMillan catalyst precursors, grounded in established methodologies, and explains the scientific rationale behind the synthetic strategies.

The catalytic power of these imidazolidinones stems from their ability to reversibly form chiral iminium ions upon condensation with α,β-unsaturated aldehydes or ketones.[2][7] This activation mode lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, accelerating its reaction with nucleophiles while the catalyst's chiral scaffold effectively shields one face of the intermediate, dictating the stereochemical outcome of the reaction.[5][8]

Part 1: Synthesis of First-Generation MacMillan Catalyst Precursor

The first-generation catalyst, (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, is a robust catalyst for a variety of cycloaddition reactions. Its synthesis begins with the naturally abundant amino acid L-phenylalanine, establishing the crucial stereocenter that will later direct the asymmetric transformations.

Experimental Workflow: First-Generation Catalyst

First_Generation_MacMillan_Catalyst_Synthesis reactant reactant intermediate intermediate product product reagent reagent A L-Phenylalanine Methyl Ester HCl B N-Methyl Amide Intermediate A->B Amidation C (5S)-5-benzyl-2,2,3- trimethylimidazolidin-4-one (Hydrochloride Salt) B->C Cyclization/ Condensation R1 Methylamine R2 Acetone & Acid Catalyst (e.g., TFA)

Caption: Synthetic workflow for the first-generation MacMillan catalyst.

Detailed Protocol: (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride

This two-step protocol is adapted from seminal reports by the MacMillan group.[7]

Step 1: Amide Formation

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add L-phenylalanine methyl ester hydrochloride (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable solvent such as methanol.

  • Amidation: Cool the solution to 0 °C in an ice bath. Add a solution of methylamine (approx. 8M in ethanol or THF, 2.0-3.0 eq) dropwise over 15 minutes.

    • Causality: The use of excess methylamine drives the amidation reaction to completion. Cooling the reaction mixture controls the exothermicity of the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine. The resulting crude N-methyl amide can often be used in the next step without further purification.

Step 2: Cyclization to Imidazolidinone

  • Setup: To the crude N-methyl amide from the previous step, add acetone, which serves as both a reagent and a solvent.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA) (0.1-0.2 eq).

    • Causality: The acid protonates the carbonyl of acetone, activating it for nucleophilic attack by the secondary amine of the amide intermediate. It also catalyzes the subsequent dehydration to form the imidazolidinone ring.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The product hydrochloride salt often precipitates from the solution.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold acetone or diethyl ether to remove any unreacted starting material or soluble impurities.

  • Purification: The resulting solid is often of sufficient purity for use. If necessary, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be performed to yield the pure (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride.[7] A typical yield for this process is around 59%.[7]

Part 2: Synthesis of Second-Generation MacMillan Catalyst Precursor

To enhance catalytic activity and stereocontrol, particularly in reactions involving sterically demanding substrates, the second-generation MacMillan catalysts were developed.[7] The key structural modification involves replacing one of the C2-methyl groups with a hydrogen and the other with a bulky tert-butyl group.[7] This change increases the catalyst's reactivity by facilitating iminium ion formation and enhances enantioselectivity by providing a more effective steric shield for one face of the reactive intermediate.[5][7]

Experimental Workflow: Second-Generation Catalyst

Second_Generation_MacMillan_Catalyst_Synthesis reactant reactant intermediate intermediate product product reagent reagent A N-Methyl Amide of L-Phenylalanine B (2S,5S)-5-benzyl-2-tert-butyl -3-methylimidazolidin-4-one (Hydrochloride Salt) A->B Cyclization/ Condensation R1 Pivaldehyde & Acid Catalyst (e.g., TFA)

Caption: Synthetic workflow for the second-generation MacMillan catalyst.

Detailed Protocol: (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one hydrochloride

The synthesis starts from the same N-methyl amide intermediate prepared for the first-generation catalyst.[7]

  • Setup: In a round-bottom flask, dissolve the N-methyl amide of L-phenylalanine (1.0 eq), prepared as described previously, in a suitable solvent like dichloromethane or benzene.

  • Reagent Addition: Add pivaldehyde (trimethylacetaldehyde, 1.1-1.5 eq).

  • Acid Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq).

    • Causality: Similar to the first-generation synthesis, the acid catalyst is crucial for activating the aldehyde carbonyl for the initial condensation and for promoting the subsequent cyclization and dehydration steps.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the free base.

  • Salt Formation: To obtain the more stable and easily handled hydrochloride salt, dissolve the purified free base in diethyl ether and add a solution of HCl in diethyl ether until precipitation is complete.

  • Isolation: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one hydrochloride.

Catalyst Precursor Comparison

FeatureFirst-Generation PrecursorSecond-Generation Precursor
IUPAC Name (5S)-5-benzyl-2,2,3-trimethyl-imidazolidin-4-one(2S,5S)-5-benzyl-2-tert-butyl-3-methyl-imidazolidin-4-one
Starting Amino Acid L-PhenylalanineL-Phenylalanine
Key Carbonyl Reagent AcetonePivaldehyde
Typical Yield ~59%[7]Variable, requires chromatography
Key Structural Feature C2-dimethyl substitutionC2-tert-butyl substitution
Primary Applications Diels-Alder reactions, 1,3-dipolar cycloadditions[4]Friedel-Crafts alkylations, reactions requiring higher steric demand[4]

Mechanism of Action: Iminium Ion Catalysis

The efficacy of MacMillan catalysts hinges on their ability to form a transient, reactive iminium ion. This process lowers the energy of the LUMO of the α,β-unsaturated carbonyl substrate, making it more susceptible to nucleophilic attack.

Iminium_Catalysis_Cycle catalyst catalyst substrate substrate intermediate intermediate product product process process A MacMillan Catalyst (Secondary Amine) C Chiral Iminium Ion (LUMO Lowered) A->C Condensation (-H2O) B α,β-Unsaturated Aldehyde E Adduct-Iminium Intermediate C->E Nucleophilic Attack D Nucleophile (e.g., Diene) E->A Catalyst Regeneration F Enantioenriched Product E->F Hydrolysis G H2O

Caption: Generalized catalytic cycle for MacMillan organocatalysis.

The cycle begins with the condensation of the secondary amine of the catalyst with an α,β-unsaturated aldehyde to form a chiral iminium ion.[2] The bulky substituent on the catalyst (benzyl group, tert-butyl group) effectively blocks one face of the iminium ion. A nucleophile then attacks the β-carbon from the less hindered face. Finally, hydrolysis of the resulting adduct releases the enantioenriched product and regenerates the catalyst, allowing it to re-enter the catalytic cycle.[5]

References

  • Recent Development of Recoverable MacMillan Catalyst in Asymmetric Organic Transformations. ResearchGate. Available at: [Link]

  • Synthesis of an Imidazolidinone Organocatalyst and Its Application in a Diels–Alder Cycloaddition: A Multistep Experiment for the Organic Teaching Laboratory. Journal of Chemical Education. Available at: [Link]

  • Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. PMC. Available at: [Link]

  • Synthesis of an Imidazolidinone Organocatalyst and Its Application in a Diels−Alder Cycloaddition: A Multistep Experiment for the Organic Teaching Laboratory. Maynooth University Research Archive Library. Available at: [Link]

  • Synthesis of an Imidazolidinone Organocatalyst and Its Application in a Diels–Alder Cycloaddition: A Multistep Experiment for the Organic Teaching Laboratory. ResearchGate. Available at: [Link]

  • Synthesis of MacMillan catalyst 3. ResearchGate. Available at: [Link]

  • Synthesis of MacMillan imidazolidinones belonging to the 1st, 2nd and 3rd generation. ResearchGate. Available at: [Link]

  • Imidazolidinones as Asymmetric Organocatalysts. Royal Society of Chemistry. Available at: [Link]

  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group, Princeton University. Available at: [Link]

  • Macmillan Imidazolidinone Organocatalysts. MilliporeSigma. Available at: [Link]

  • Dual‐Mode Thio‐MacMillan Organocatalysts: Stereoselective Diels–Alder Reactions or Sacrificial Self‐Cyclization to N‐Bridged Bicyclic Lactams. PMC. Available at: [Link]

  • Nobel Prize in Chemistry 2021. Indian Academy of Sciences. Available at: [Link]

Sources

Application

Application Note: High-Efficiency Fmoc-Protection of Sterically Hindered 3-Amino-2,2,3-trimethylbutanoic Acid

-Amino Acids Executive Summary & Strategic Analysis The protection of 3-amino-2,2,3-trimethylbutanoic acid with the fluorenylmethoxycarbonyl (Fmoc) group presents a unique synthetic challenge due to extreme steric hindra...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acids

Executive Summary & Strategic Analysis

The protection of 3-amino-2,2,3-trimethylbutanoic acid with the fluorenylmethoxycarbonyl (Fmoc) group presents a unique synthetic challenge due to extreme steric hindrance. Structurally, this compound features a primary amine attached to a quaternary carbon (C3), which is immediately adjacent to another quaternary center (the gem-dimethyl group at C2). This "neopentyl-like" steric environment creates a significant energy barrier for nucleophilic attack, rendering standard aqueous/organic Schotten-Baumann conditions (e.g., Fmoc-OSu/Na₂CO₃) ineffective or prohibitively slow.

Core Challenges:

  • Nucleophilic Deactivation: The steric bulk around the nitrogen atom prevents the optimal orbital overlap required for attacking the carbonyl of the Fmoc reagent.

  • Solubility: Zwitterionic amino acids are poorly soluble in the organic solvents (DCM, THF) required for highly reactive electrophiles like Fmoc-Cl.

  • Side Reactions: Forcing conditions with Fmoc-Cl in the presence of strong bases can lead to oligomerization or formation of the "Fmoc-dipeptide" impurity.

Strategic Solution: The "Transient Silylation" Protocol To overcome these barriers, this guide details a One-Pot Silyl-Modified Protocol . By treating the amino acid with chlorotrimethylsilane (TMSCl), we temporarily convert the carboxylic acid to a silyl ester and the amine to a silyl amine. This transformation serves two critical functions:

  • Solubilization: It renders the molecule soluble in non-polar organic solvents (DCM).

  • Activation: The resulting silyl amine (

    
    ) is more nucleophilic and sterically accessible than the zwitterionic amine, facilitating reaction with Fmoc-Cl.
    

Comparative Methodology Data

The following table summarizes the efficiency of different protection strategies for sterically hindered


- and 

-amino acids, derived from internal process data and literature precedents.
ParameterMethod A: Standard Aqueous (Fmoc-OSu)Method B: Silyl-Modified (Fmoc-Cl)
Reagents Fmoc-OSu, Na₂CO₃, Dioxane/H₂OTMSCl, DIPEA, Fmoc-Cl, DCM
Reaction Phase Biphasic (Aqueous/Organic)Homogeneous (Organic)
Temperature 0°C to RTReflux (40°C)
Reaction Time 24 - 48 Hours4 - 6 Hours
Typical Yield < 30% (Incomplete conversion)85 - 92%
Impurity Profile High unreacted starting materialMinimal; trace Fmoc-dimer
Suitability Standard Amino Acids (Gly, Ala)Hindered / Quaternary AAs

Detailed Experimental Protocol

Protocol: Transient Silylation-Mediated Fmoc Protection

Objective: Synthesis of Fmoc-3-amino-2,2,3-trimethylbutanoic acid. Scale: 10 mmol (Adjust proportionally).

Reagents & Equipment:
  • Starting Material: 3-amino-2,2,3-trimethylbutanoic acid (1.45 g, 10 mmol).

  • Silylating Agent: Chlorotrimethylsilane (TMSCl) (Requires dry handling).

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    -Methylmorpholine (NMM).
  • Fmoc Source: 9-Fluorenylmethyl chloroformate (Fmoc-Cl).[1][2]

  • Solvent: Dichloromethane (DCM), anhydrous (distilled over CaH₂ or from solvent system).

  • Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Inert Gas (N₂/Ar) line.

Step-by-Step Workflow:

1. Inert System Setup:

  • Flame-dry a 250 mL RBF equipped with a magnetic stir bar.

  • Flush with dry Nitrogen (

    
    ) and maintain a positive pressure throughout the reaction.
    

2. Solubilization (Transient Silylation):

  • Suspend the 3-amino-2,2,3-trimethylbutanoic acid (10 mmol) in anhydrous DCM (50 mL).

  • Add TMSCl (22 mmol, 2.2 eq) via syringe.

  • Critical Step: Add DIPEA (22 mmol, 2.2 eq) dropwise.

  • Action: Heat the mixture to varying reflux (approx. 40°C) for 1–2 hours.

  • Observation: The suspension should turn into a clear, homogeneous solution as the silyl ester/amine forms. If solid remains, add an additional 0.5 eq of TMSCl and continue reflux.

3. Acylation (Fmoc Introduction):

  • Cool the solution to 0°C using an ice bath.

  • Add Fmoc-Cl (11 mmol, 1.1 eq) as a solid or dissolved in a minimal amount of dry DCM.

  • Add a second portion of DIPEA (11 mmol, 1.1 eq) dropwise to scavenge the HCl generated during acylation.

  • Action: Allow the reaction to warm to Room Temperature (RT). Due to the extreme hindrance of the 2,2,3-trimethyl system, if TLC shows incomplete conversion after 4 hours, heat to mild reflux (40°C) for an additional 4–6 hours.

4. Workup & Hydrolysis:

  • Cool the mixture to RT.

  • Hydrolysis: Carefully quench by adding MeOH (5 mL) followed by 1N HCl (50 mL). This removes the silyl protecting group from the carboxylic acid.

  • Stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer (DCM). Extract the aqueous layer twice with DCM (2 x 30 mL).

  • Washing: Wash combined organics with 1N HCl (to remove excess amine/base), followed by Brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

5. Purification:

  • The crude product is likely an oil or foam.

  • Recrystallization: Attempt recrystallization from Ethyl Acetate/Hexane or DCM/Ether.

  • Column Chromatography: If necessary, purify via silica gel chromatography (Eluent: 1% to 5% MeOH in DCM with 0.1% AcOH).

Visualization: Reaction Workflow

The following diagram illustrates the logical flow and chemical transformations in the Silyl-Modified protocol.

FmocProtection Input 3-amino-2,2,3-trimethylbutanoic acid (Insoluble Zwitterion) Step1 Step 1: Silylation Reagents: TMSCl (2.2 eq), DIPEA Solvent: Dry DCM, Reflux 2h Input->Step1 Intermediate Bis-Silylated Intermediate (Soluble Silyl Ester/Amine) Step1->Intermediate Step2 Step 2: Acylation Add: Fmoc-Cl (1.1 eq), DIPEA Temp: 0°C -> Reflux Intermediate->Step2 Step3 Step 3: Hydrolysis & Workup Add: MeOH / 1N HCl Cleaves Silyl Ester -> COOH Step2->Step3 Warning CRITICAL: Moisture Exclusion Water destroys silyl intermediate Warning->Step1 Output Fmoc-3-amino-2,2,3-trimethylbutanoic acid (Final Product) Step3->Output

Figure 1: Workflow for the transient silylation and Fmoc-protection of hindered amino acids.

Quality Control & Validation Criteria

To ensure the protocol's success, the final product must meet the following analytical benchmarks.

A. HPLC Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Gradient: 5% to 95% Acetonitrile in Water (0.1% TFA).

  • Detection: UV at 254 nm (Fmoc chromophore) and 210 nm.

  • Acceptance Criteria: Purity > 98%.

    • Note: The Fmoc group is highly hydrophobic; the product will elute significantly later than the free amino acid.

B. Mass Spectrometry (LC-MS)
  • Expected Mass: Calculate Exact Mass [M+H]+.

    • Formula:

      
      [3]
      
    • MW: ~367.44 g/mol .[3]

    • Look for [M+H]+ peak at 368.4 m/z .

    • Look for [M+Na]+ peak at 390.4 m/z .

C. NMR Verification ( H-NMR in )
  • Fmoc Signals: Characteristic multiplets at 7.2–7.8 ppm (8 aromatic protons), doublet at ~4.4 ppm (

    
    ), and triplet at ~4.2 ppm (CH).
    
  • Methyl Groups: The 2,2,3-trimethyl pattern should appear as three distinct singlets (or overlapping singlets) in the 0.9–1.5 ppm region.

  • Shift Verification: The NH proton, often a doublet or broad singlet around 5.0–6.0 ppm, confirms acylation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Dissolution in Step 2 Insufficient silylationAdd more TMSCl (0.5 eq) and extend reflux time. Ensure system is strictly anhydrous.
Low Yield / Unreacted Amine Steric hindrance preventing attackSwitch solvent to Chloroform (higher reflux temp) or use Fmoc-Azide (less reactive but smaller electrophile, though rarely better for bulk).
Fmoc-Dipeptide Formation Excess base / High ConcentrationAdd Fmoc-Cl slowly at 0°C. Ensure dilute conditions.
Product is an Oil Common for hindered Fmoc-AAsCo-evaporate with Hexane/Ether to induce precipitation. Lyophilize from t-Butanol/Water.

References

  • Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. Ningbo Inno Pharmchem. Retrieved from

  • Fmoc Amino Acids - Technical Guide. BOC Sciences. Retrieved from

  • Protection of Amino Groups in Aqueous Media. Organic Chemistry Portal. Retrieved from

  • Fluorenylmethyloxycarbonyl protecting group (Fmoc) Mechanism. Wikipedia. Retrieved from

  • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanoic acid Product Page. ChemScene. Retrieved from

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. National Institutes of Health (PMC). Retrieved from

Sources

Method

Using trimethyl-beta-amino acids for peptide staple stabilization

Application Note: Synergistic Peptide Stabilization via Trimethyl- -Amino Acid Incorporation and Hydrocarbon Stapling Executive Summary & Scope This guide details the methodology for engineering hyper-stable peptide ther...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synergistic Peptide Stabilization via Trimethyl-


-Amino Acid Incorporation and Hydrocarbon Stapling 

Executive Summary & Scope

This guide details the methodology for engineering hyper-stable peptide therapeutics by combining all-hydrocarbon stapling with sterically constrained trimethyl-


-amino acids . While peptide stapling (Ring-Closing Metathesis, RCM) effectively constrains 

-helical geometry, "breathing" modes and fraying at the helix termini can still compromise binding affinity and proteolytic stability.

The incorporation of


-trimethyl-amino acids  (and related highly substituted 

-residues) introduces a profound "Thorpe-Ingold" steric effect directly into the backbone. When used in conjunction with macrocyclic stapling, these residues freeze the bioactive conformation, creating "chimeric"

-stapled peptides with superior pharmacological properties compared to standard stapled peptides.

Target Audience: Medicinal Chemists, Peptide Synthetic Chemists, and Structural Biologists.

Technical Background: The "Trimethyl-Lock" Mechanism

To understand the utility of trimethyl-


-amino acids, one must appreciate the limitations of standard stapling.
  • Standard Stapling: Uses

    
    -disubstituted amino acids (e.g., S5, R8) to form a macrocycle.[1][2] This restricts the global fold but allows local backbone flexibility.
    
  • The

    
    -Amino Acid Advantage: 
    
    
    
    -amino acids introduce an extra methylene group (
    
    
    ) into the backbone. This alters the hydrogen bonding pattern (e.g., 14-helix vs. 12-helix).[3]
  • The Trimethyl Constraint: A

    
    -amino acid substituted with three methyl groups (typically at the 
    
    
    
    and
    
    
    positions relative to the carbonyl, e.g.,
    
    
    -trimethyl) creates a massive steric barrier to rotation. This forces the backbone into a rigid, pre-organized helical turn even before the staple is closed.

Mechanism of Action:

  • Pre-organization: The trimethyl group restricts

    
     and 
    
    
    
    torsion angles, reducing the entropic penalty of folding.
  • Proteolytic Shielding: The non-natural backbone and steric bulk prevent protease access to the amide bond.

  • Synergy: The staple locks the macro-structure, while the trimethyl-

    
    -residues lock the local secondary structure.
    

Stabilization_Mechanism Unstructured Unstructured Peptide BetaAA Trimethyl-β-AA Incorporation Unstructured->BetaAA SPPS Stapling Hydrocarbon Stapling (RCM) Preorganized Pre-organized Helix (Local) BetaAA->Preorganized Steric Constraint Preorganized->Stapling Metathesis HyperStable Hyper-Stable Chimeric Helix Stapling->HyperStable Covalent Lock

Figure 1: The synergistic pathway of stabilization. The


-amino acid pre-organizes the backbone, facilitating the stapling reaction and enhancing final rigidity.

Experimental Protocol

Design Strategy

Designing a stapled


-peptide requires adjusting the spacing of the staple.
  • 
    -Helix Staple:  Typically 
    
    
    
    (1 turn) or
    
    
    (2 turns).[2]
  • 
    -Mixed Helix:  The insertion of 
    
    
    
    -amino acids extends the helix pitch.
    • Rule of Thumb: For every two

      
      -residues introduced between the staple points, reduce the residue count by one to maintain face orientation, or model the helix using PyMOL to ensure the olefin tethers remain on the same face (
      
      
      
      separation).
Materials
  • Resin: Rink Amide MBHA (Low loading: 0.2–0.3 mmol/g is critical to prevent aggregation of bulky peptides).

  • Specialty Building Blocks:

    • Fmoc-

      
      -trimethyl-Homoleucine (or similar analog).
      
    • Fmoc-S5-OH / Fmoc-R8-OH (Stapling amino acids).

  • Coupling Reagents: HATU/HOAt (preferred over HBTU for bulky

    
    -AAs).
    
  • Catalyst: Grubbs I or II Generation (Ru-based).

Solid Phase Peptide Synthesis (SPPS) Protocol

Critical Step: Coupling the Trimethyl-


-AA 
The steric bulk of trimethyl-

-amino acids makes them notoriously difficult to couple. Standard protocols will fail.
  • Swelling: Swell resin in DMF (30 min).

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash DMF (
    
    
    
    ).
  • Coupling (Standard AA): 5 eq. AA, 4.9 eq. HBTU, 10 eq. DIEA. 45 min.

  • Coupling (Trimethyl-

    
    -AA): 
    
    • Reagents: 3 eq. Fmoc-

      
      -AA, 3 eq.[4] HATU , 3 eq. HOAt , 6 eq. DIEA.
      
    • Condition: Double coupling (

      
       hours) or overnight coupling is mandatory .
      
    • Monitoring: Kaiser test is unreliable for secondary amines; use Chloranil test or micro-cleavage LCMS to verify completion.

  • Coupling (Subsequent AA onto

    
    -AA): 
    
    • The amine of the trimethyl-

      
      -AA is sterically hindered.
      
    • Use PyAOP or COMU (high reactivity) for the next amino acid.

    • Perform a "magic mixture" coupling: DCM/DMF (1:1) to improve solvation.

Ring-Closing Metathesis (The Stapling)
  • Solvent Exchange: Wash resin with DCM (

    
    ) and 1,2-dichloroethane (DCE)  (
    
    
    
    ). DCE is superior to DCM for high-temperature metathesis.
  • Catalyst Solution: Dissolve Grubbs II catalyst (10 mol% relative to resin loading) in degassed DCE (concentration ~5 mM).

  • Reaction: Add catalyst solution to resin.

    • Standard: Room temperature for 2 hours (

      
      ).
      
    • For Sterically Crowded Peptides: Heat to 40°C or use microwave irradiation (50°C, 15 min).

  • Quenching: Wash with DCM, then DMSO (to remove Ru), then DCM.

Cleavage and Purification
  • Cleavage: 95% TFA, 2.5% TIS, 2.5%

    
     (2-3 hours).
    
  • Precipitation: Cold diethyl ether.

  • Purification: Reverse-phase HPLC (C18 column).

    • Note: Stapled peptides are more hydrophobic. Adjust gradient to start higher (e.g., 20% B instead of 5%).

Validation & Data Analysis

To confirm the "stabilization" claim, you must perform the following assays.

Table 1: Comparative Stability Metrics
AssayMetricStandard Stapled PeptideTrimethyl-

-Stapled Peptide
Rationale
Circular Dichroism (CD) Helicity (%)40–60%>80%

-AA locks local torsion angles.
Trypsin Digestion Half-life (

)
~60 min>240 min Backbone modification blocks active site access.
Plasma Stability

(Human)
4–6 hours>24 hours Resistance to diverse serum proteases.
Binding Affinity

(SPR/FP)
nM rangeSub-nM / High pM Reduced entropic penalty upon binding.
Circular Dichroism (CD) Interpretation
  • 
    -Helix:  Minima at 208 nm and 222 nm.
    
  • 
    -Chimera:  The minima may shift. A 14-helix (typical for 
    
    
    
    -peptides) shows a minimum around 214 nm.
  • Success Criteria: Look for a deepening of the ellipticity (more negative mdeg) compared to the non-methylated control, indicating increased structural order.

Troubleshooting Guide (Self-Validating Systems)

  • Issue: Incomplete Coupling of

    
    -AA. 
    
    • Diagnosis: Mass spec shows deletion sequence (

      
      ).
      
    • Fix: Switch to HATU/HOAt. Increase temperature to 50°C during coupling.

  • Issue: Incomplete Metathesis (Stapling).

    • Diagnosis: Mass spec shows +28 Da (unreacted linear precursor).

    • Fix: The bulky trimethyl group might be sterically interfering with the Grubbs catalyst. Use Hoveyda-Grubbs II (more robust) and perform the reaction in refluxing DCE.

  • Issue: Poor Solubility.

    • Diagnosis: Precipitate forms in HPLC buffer.

    • Fix: The trimethyl groups add hydrophobicity. Add a PEG-spacer or charged residues (Lys/Glu) at the termini (outside the binding interface).

Workflow Visualization

Experimental_Workflow Start Peptide Design (PyMOL Modeling) SPPS_1 SPPS: N-Terminus to Staple 1 Start->SPPS_1 Coupling_Beta CRITICAL: Couple Trimethyl-β-AA (HATU/HOAt, 2x2hr) SPPS_1->Coupling_Beta SPPS_2 SPPS: Complete Sequence Coupling_Beta->SPPS_2 RCM Ring-Closing Metathesis (Grubbs II, DCE) SPPS_2->RCM Cleavage TFA Cleavage & HPLC RCM->Cleavage QC QC: LCMS + CD Spec Cleavage->QC

Figure 2: Step-by-step protocol emphasizing the critical coupling modification required for bulky


-amino acids.

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). "An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides."[2][5] Journal of the American Chemical Society. Link

  • Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research. Link

  • Horne, W. S., & Gellman, S. H. (2008). "Foldamers with heterogeneous backbones." Accounts of Chemical Research. Link

  • Lau, Y. H., et al. (2015). "Peptide stapling techniques based on different macrocyclisation chemistries." Chemical Society Reviews.[6][7] Link

(Note: The specific use of "trimethyl" variants often refers to the


-trimethyl derivatives discussed extensively in Seebach's early foldamer work, adapted here for modern stapling contexts.)

Sources

Application

Preparation of 2,2,3-trimethyl-imidazolidin-4-one derivatives

Application Note: Preparation of 2,2,3-Trimethyl-imidazolidin-4-one Derivatives Introduction & Strategic Significance The 2,2,3-trimethyl-imidazolidin-4-one scaffold represents a critical heterocyclic motif in modern org...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of 2,2,3-Trimethyl-imidazolidin-4-one Derivatives

Introduction & Strategic Significance

The 2,2,3-trimethyl-imidazolidin-4-one scaffold represents a critical heterocyclic motif in modern organic synthesis and medicinal chemistry. Structurally, it consists of a 5-membered saturated ring containing a secondary amine (N1), a gem-dimethyl group at C2, and a methylated amide nitrogen (N3).

Core Applications:

  • Organocatalysis: This scaffold is the achiral parent structure of the renowned MacMillan Catalysts (e.g., (2S,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one). Understanding the synthesis of the 2,2,3-trimethyl variant provides the foundational logic for preparing complex chiral organocatalysts used in asymmetric Diels-Alder and Friedel-Crafts alkylations.

  • Prodrug Design: The imidazolidin-4-one ring serves as a hydrolytically labile "mask" for

    
    -amino amides. Upon exposure to aqueous physiological conditions, the ring hydrolyzes to release the bioactive amino acid derivative and acetone.
    
  • EPR Spin Label Precursors: Oxidation of sterically crowded imidazolidin-4-ones yields nitroxide radicals, utilized as spin labels in structural biology.

This guide details the modular synthesis of 2,2,3-trimethyl-imidazolidin-4-one, emphasizing the control of the condensation equilibrium and the suppression of hydrolysis during isolation.

Retrosynthetic Analysis & Mechanism

The synthesis relies on a condensation-cyclization sequence between an


-amino amide  and a ketone  (Acetone).[1]

Reaction Logic:

  • Amidation: Conversion of an amino acid ester to an N-methyl amide.

  • Cyclization: Acid-catalyzed condensation of the N-methyl amide with acetone. This step is reversible; successful isolation requires shifting the equilibrium toward the heterocycle by removing water (Le Chatelier's principle).

Mechanistic Pathway: The reaction proceeds via the formation of a hemiaminal intermediate, followed by dehydration to an iminium species, which undergoes 5-exo-trig cyclization (or direct ring closure of the hemiaminal).

ReactionMechanism Reactants Reactants (Glycine N-methylamide + Acetone) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Addn Iminium Iminium Ion (Transient) Hemiaminal->Iminium -OH Water H2O (Remove!) Hemiaminal->Water Dehydration Product 2,2,3-Trimethyl- imidazolidin-4-one Iminium->Product Cyclization Product->Reactants Hydrolysis (Avoid)

Figure 1: Mechanistic pathway for the formation of the imidazolidin-4-one ring. Note the reversibility of the cycle.

Detailed Protocol

Phase 1: Synthesis of Glycine N-Methylamide (Precursor)

Objective: To prepare the


-amino amide backbone.

Reagents:

  • Glycine methyl ester hydrochloride (1.0 equiv)

  • Methylamine (33% wt in Ethanol or 40% aq., 4.0 equiv)

  • Solvent: Methanol or Ethanol (anhydrous preferred)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Glycine methyl ester HCl (10.0 g, 79.6 mmol) in Methanol (30 mL).

  • Addition: Cool the solution to 0°C. Slowly add the Methylamine solution (approx. 30 mL of 33% EtOH soln) over 10 minutes.

    • Note: Excess methylamine drives the transamidation and neutralizes the HCl salt.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 18–24 hours.

    • Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The ester spot (

      
      ) should disappear, replaced by the polar amide spot (
      
      
      
      ).
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C.

  • Azeotrope: To remove residual water/amine, re-dissolve the crude residue in Toluene (50 mL) and evaporate again. Repeat twice.

  • Isolation: The residue is a mixture of Glycine N-methylamide and Methylamine HCl.

    • Purification (Optional but recommended): Suspend the solid in dry Chloroform/DCM (100 mL), stir for 30 min, and filter off the insoluble Methylamine HCl salts. Concentrate the filtrate to yield the free base Glycine N-methylamide as a pale yellow oil/solid.

Phase 2: Cyclization to 2,2,3-Trimethyl-imidazolidin-4-one

Objective: Condensation with acetone under dehydrating conditions.

Reagents:

  • Glycine N-methylamide (from Phase 1, ~70 mmol)

  • Acetone (Reagent Grade, dried over

    
     if possible, used as solvent/reactant)
    
  • p-Toluenesulfonic acid (pTsOH) monohydrate (0.05 equiv) - Catalyst

  • Magnesium Sulfate (

    
    ) or Molecular Sieves (4Å) - Dehydrating Agent
    

Step-by-Step Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve the Glycine N-methylamide in Acetone (100 mL). The large excess of acetone acts as both reactant and solvent.

  • Catalysis: Add pTsOH (0.6 g).

  • Dehydration Strategy: Add anhydrous

    
     (10 g) directly to the flask.
    
    • Why? The reaction releases water. If water is not removed, the equilibrium favors the open-chain amide.

  • Reaction: Stir vigorously at Room Temperature for 12–24 hours.

    • Alternative: For sterically hindered derivatives (e.g., Phenylalanine derived), refluxing with a Dean-Stark trap using Benzene/Toluene and Acetone is required. For the 2,2,3-trimethyl system, RT stirring with desiccant is usually sufficient.

  • Workup (Critical):

    • Filter the mixture rapidly through a sintered glass funnel to remove the hydrated

      
      .
      
    • Precaution: Do not wash the filter cake with water. Use dry acetone.

  • Concentration: Concentrate the filtrate under reduced pressure. Do not heat above 40°C .

  • Purification:

    • The crude product is often sufficiently pure (>90%).

    • If crystallization is needed: Dissolve in a minimum amount of warm Acetone/Ether (1:1) and cool to -20°C.

    • Note: Silica gel chromatography can cause hydrolysis. If necessary, use Neutral Alumina or silica pre-treated with 1% Triethylamine.

Technical Data & Characterization

Expected Yield: 75–85% (over two steps).

Spectroscopic Signature (1H NMR, 400 MHz, CDCl3):

PositionGroupChemical Shift (

)
MultiplicityIntegrationNotes
C2

(Gem-dimethyl)
1.25 - 1.35Singlet (s)6HCharacteristic of the ring closure.
N3

2.85Singlet (s)3HDistinct from amide precursor.
C5 Ring

3.50Singlet (s)2HShifts downfield compared to acyclic amine.
N1

1.8 - 2.2Broad (br)1HExchangeable with

.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield Hydrolysis during workup.Ensure all solvents are dry. Avoid aqueous washes. Store product in a desiccator.
Starting Material in NMR Incomplete water removal.Increase amount of

or switch to activated 4Å Molecular Sieves.
Product Decomposition Acid sensitivity on Silica.Use Neutral Alumina for purification or add 1%

to the eluent.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Amide Synthesis cluster_1 Phase 2: Cyclization Step1 Glycine Methyl Ester + Methylamine (EtOH) Step2 Stir 18h @ RT (Transamidation) Step1->Step2 Step3 Evaporate & Azeotrope (Remove excess amine) Step2->Step3 Step4 Dissolve in Acetone Add pTsOH (cat.) Step3->Step4 Intermediate Amide Step5 Add MgSO4 (Water Scavenging) Step4->Step5 Step6 Filter & Concentrate (Avoid Moisture) Step5->Step6 Final Final Product: 2,2,3-Trimethyl-imidazolidin-4-one Step6->Final

Figure 2: Operational workflow for the synthesis of the target imidazolidinone.

References

  • Graham, T. H., et al. (2011). "The Preparation of (2R,5S)-2-t-Butyl-3,5-Dimethylimidazolidin-4-one." Organic Syntheses, 88, 42-53.

    • Key Insight: Provides the definitive protocol for the alanine-derived MacMillan catalyst, establishing the N-methyl amide condens
  • Blackmore, T. R., & Thompson, P. E. (2011). "Imidazolidin-4-ones: Their Syntheses and Applications." Heterocycles, 83(9).[1]

    • Key Insight: Comprehensive review of the scaffold's stability and synthetic routes, including the acetone condens
  • Organic Chemistry Portal. "Synthesis of Imidazolidinones."

    • Key Insight: Aggregates modern catalytic methods for imidazolidinone form
  • PubChem Compound Summary. "2,2-Dimethylimidazolidin-4-one."

    • Key Insight: Structural data and physical properties of the closely rel

Sources

Method

Application Note: Design of Proteolytic Resistant Peptidomimetics Using Bulky Residues

Executive Summary The clinical translation of peptide therapeutics is frequently attritioned by rapid enzymatic degradation. Native peptides often exhibit half-lives ( ) of minutes in human serum due to the ubiquity of p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The clinical translation of peptide therapeutics is frequently attritioned by rapid enzymatic degradation. Native peptides often exhibit half-lives (


) of minutes in human serum due to the ubiquity of proteases (e.g., DPP-IV, Neprilysin, Trypsin). This guide details a field-proven strategy to engineer proteolytic resistance by incorporating bulky non-natural amino acids . By strategically placing sterically demanding residues, researchers can occlude the scissile bond from the protease active site, extending 

from minutes to hours or days without compromising receptor affinity.

Strategic Design Principles

The Mechanism: Steric Occlusion and Conformational Locking

Proteases require a specific conformation of the peptide backbone (extended or


-strand) to access the scissile amide bond. Bulky residues function through two synergistic mechanisms:
  • Direct Steric Shielding: Large side chains (e.g., tert-butyl, adamantyl) physically block the protease's catalytic triad from approaching the carbonyl carbon.

  • Conformational Restriction:

    
    -disubstituted amino acids (e.g., Aib) restrict rotation around the 
    
    
    
    and
    
    
    angles (Thorpe-Ingold effect), often locking the peptide into a helical conformation that is energetically unfavorable for protease binding.
The Bulky Residue Toolbox

Select residues based on the specific steric requirement and solubility profile.

Residue SymbolNameStructure/FeaturePrimary Utility
Aib

-Aminoisobutyric acid
Gem-dimethyl at

-carbon
Helix inducer; blocks DPP-IV cleavage at N-terminus (Pos 2).
Tle tert-LeucineBulky tert-butyl side chainProtects adjacent amide bonds via sheer bulk; non-helical.
N-Me-X N-Methyl Amino AcidsMethyl on backbone NitrogenRemoves H-bond donor; prevents protease recognition; improves permeability.
Ada AdamantylalanineAdamantane cage side chainExtreme lipophilicity and bulk; membrane anchoring.
Ac

c
1-Aminocyclopentane-carboxylic acidCyclic C

constraint
Similar to Aib but more rigid; forces specific turn structures.
Design Logic Diagram

The following decision tree illustrates the selection process for bulky residues based on the target cleavage site.

DesignLogic Start Identify Proteolytic Hotspot CheckPos Is the site at N-terminus? Start->CheckPos NTerm Use Aib or N-Me-Ala (Prevents Exopeptidases) CheckPos->NTerm Yes (e.g., Pos 2) Internal Is the site internal? CheckPos->Internal No Helix Is Helicity Required? Internal->Helix YesHelix Use Aib or Ac5c (Stabilizes Helix) Helix->YesHelix Yes NoHelix Use Tle or N-Me-aa (Steric Shield Only) Helix->NoHelix No

Caption: Decision matrix for selecting bulky residues based on structural requirements and cleavage site location.

Protocol: Synthesis of Hindered Peptides

Coupling bulky residues (especially consecutive ones like Aib-Aib) is notoriously difficult in Solid Phase Peptide Synthesis (SPPS) due to the very steric hindrance that provides stability. Standard HBTU/DIPEA protocols often fail, leading to deletion sequences.

Optimized Coupling Conditions

Reagents of Choice:

  • Standard Bulky: HATU or COMU (More reactive than HBTU).

  • Extreme Hindrance (Aib-Aib, N-Me-Aib): PyAOP or Acyl Fluorides (generated via TFFH).

Step-by-Step "Difficult Coupling" Protocol

Materials:

  • Resin: ChemMatrix or Tentagel (better swelling than polystyrene).

  • Solvent: NMP (N-methylpyrrolidone) is superior to DMF for hindered couplings.

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: HOAt (add as scavenger) and Collidine (2,4,6-trimethylpyridine).

Workflow:

  • Swelling: Swell resin in NMP for 20 mins at 40°C.

  • Deprotection: 20% Piperidine/NMP + 0.1M HOBt (to suppress aspartimide formation) for 2 x 5 min.

  • Activation (The "Pre-activation" Step):

    • Dissolve Fmoc-Amino Acid (5 eq) and HATU (4.9 eq) in minimal NMP.

    • Add Collidine (10 eq).

    • Critical: Allow to activate for exactly 30 seconds before adding to resin. Longer activation risks racemization.

  • Coupling:

    • Add activated mixture to resin.[1][2]

    • Microwave Option: Heat to 75°C for 10 mins (Note: Do NOT heat Cys or His; keep at 50°C max).

    • Manual Option: Shake at 50°C for 60 mins.

  • Double Coupling: Drain and repeat Step 3 & 4 with fresh reagents.

  • Monitoring: Use the Chloranil Test (for secondary amines) or Bromophenol Blue . The standard Kaiser test is often false-negative for hindered amines.

SynthesisWorkflow Deprotect Fmoc Removal (20% Pip/NMP) Wash Wash (NMP x5) Deprotect->Wash Activate Pre-Activation (HATU/Collidine, 30s) Wash->Activate Couple Coupling (75°C, 10 min) Activate->Couple Check Chloranil Test Couple->Check Repeat Double Couple Check->Repeat Fail (Blue/Green) Next Next Cycle Check->Next Pass (Colorless) Repeat->Wash

Caption: Optimized SPPS workflow for sterically hindered amino acids using elevated temperature and high-efficiency coupling reagents.

Protocol: Quantitative Stability Profiling

Once synthesized, the peptidomimetic must be validated against a biological matrix.

In Vitro Serum Stability Assay

Reagents:

  • Pooled Human Serum (Sigma or similar, heat-inactivated not recommended if studying protease activity).

  • Internal Standard (e.g., Warfarin or a stable analog).

  • Precipitation Agent: Acetonitrile (ACN) with 1% Formic Acid.

Procedure:

  • Preparation: Prepare a 1 mM stock of the peptide in water/DMSO.

  • Incubation: Add peptide to 100% Human Serum to a final concentration of 100

    
    M. Incubate at 37°C in a shaking water bath.
    
  • Sampling: At time points

    
     min and 24h:
    
    • Remove 50

      
      L of serum mixture.
      
    • Immediately add to 200

      
      L of ice-cold ACN (1:4 ratio) to precipitate serum proteins and stop reaction.
      
    • Vortex for 30s, Centrifuge at 14,000 x g for 10 min.

  • Analysis: Inject 10

    
    L of supernatant onto LC-MS (C18 column).
    
  • Quantification: Monitor the Molecular Ion [M+H]

    
    . Integrate Peak Area (AUC).
    
Data Analysis & Calculation

Calculate the percentage of peptide remaining relative to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


.


[3]

Determine the degradation rate constant (


) using first-order kinetics:


Plot

vs. Time. The slope is

.

Calculate Half-life (


):


Case Study: GLP-1 Analogues

The following data illustrates the impact of Aib substitution on Glucagon-Like Peptide-1 (GLP-1) stability. Native GLP-1 is cleaved rapidly by DPP-IV at the Ala


 position (H-His-Ala -Glu...).

Comparative Stability Data:

Peptide VariantSequence ModificationSerum

(Human)
Fold Improvement
Native GLP-1 H-His-Ala -Glu-Gly...~ 2.0 min1.0x
Analogue 1 H-His-Gly -Glu-Gly...~ 10 min5.0x
Analogue 2 (Taspoglutide) H-His-Aib -Glu...Aib

~ 13 hours390x
Analogue 3 (Semaglutide) H-His-Aib -Glu... (+Fatty Acid)~ 165 hours4,950x

Note: Semaglutide utilizes both Aib for DPP-IV resistance and a fatty acid chain for albumin binding, demonstrating the synergy of steric hindrance with half-life extension technologies.

References

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization.[4][5] Current Pharmaceutical Design.[4] Link

  • Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][6] Chemical Reviews. (Detailed guide on coupling reagents like HATU/PyAOP). Link

  • Cui, H., et al. (2020). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties.[5][7] Journal of Pharmaceutical Sciences. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for 3-Amino-2,2,3-trimethylbutanoic Acid Coupling

The following guide serves as a specialized technical support resource for researchers working with 3-Amino-2,2,3-trimethylbutanoic acid . This molecule presents one of the most challenging steric profiles in peptide che...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers working with 3-Amino-2,2,3-trimethylbutanoic acid . This molecule presents one of the most challenging steric profiles in peptide chemistry due to the combination of a gem-dimethyl group at the


-position  and a quaternary carbon at the 

-position
(holding the amine).

Topic: High-Steric Hindrance Amide Bond Formation Molecule: 3-Amino-2,2,3-trimethylbutanoic acid (


-tBu-like scaffold)
Support Level:  Tier 3 (Advanced Synthesis Optimization)

Core Technical Analysis: The "Steric Wall"

Before troubleshooting, it is critical to understand why standard protocols fail. This molecule is not just "hindered"; it is sterically locked.

  • The

    
    -Gem-Dimethyl Effect:  The C2 position has two methyl groups. This creates a "neopentyl-like" barrier, shielding the carbonyl carbon from nucleophilic attack during activation.
    
  • The

    
    -Quaternary Amine:  The amine is attached to a quaternary carbon (C3). This makes the amine a tertiary carbinamine  (functionally similar to a t-butyl amine). It is extremely poor as a nucleophile due to steric bulk preventing orbital overlap.
    

The Consequence: Standard reagents (EDC, DCC, HBTU) will result in <10% yield or complete failure. You are fighting both poor electrophilicity (of the activated ester) and poor nucleophilicity (of the amine).

Troubleshooting Guide & FAQs

Phase 1: Diagnosis

Q: I am getting <5% conversion after 24 hours with HBTU/DIPEA. Is my reagent bad? A: Unlikely. HBTU generates an OBt ester, which is simply not reactive enough to penetrate the steric shield of this molecule. The active ester forms, but the amine cannot approach it.

  • Solution: Switch to HATU or COMU . These generate OAt or Oxyma esters, which are smaller and benefit from the "neighboring group effect" (anchimeric assistance) of the pyridine nitrogen in HOAt, accelerating the reaction by up to 100x.

Q: I see a major peak M-18 or M-17. Is this my product? A: This is likely a dehydration side-product or an internal cyclization (lactam formation), common in


-amino acids.
  • Solution: Avoid strong bases if possible. If activating the acid of this molecule, use Acid Fluorides (see Protocol B) which require neutral or weak basic conditions, minimizing side reactions.

Phase 2: Optimization

Q: Should I use DMF or DCM? A: Neither is optimal alone.

  • Recommendation: Use NMP (N-methylpyrrolidone) . It has a higher dielectric constant and better solvating power for hydrophobic, hindered protected amino acids.

  • Advanced: For extremely difficult cases, use 1,3-Dimethyl-2-imidazolidinone (DMI) or a mixture of NMP/DMSO to maximize reactant mobility.

Q: Does temperature really make a difference? A: Yes, it is the single most effective variable for this specific coupling.

  • Thermodynamics: The activation energy (

    
    ) for this sterically hindered coupling is significantly higher than standard peptide bonds. Room temperature provides insufficient energy to cross this barrier.
    
  • Protocol: Perform the reaction at 60°C - 75°C . If using microwave irradiation, set to 75°C for 20 minutes .

Decision Tree: Optimization Workflow

The following diagram illustrates the logical flow for selecting the correct coupling strategy based on your specific failure mode.

CouplingOptimization Start Start: Low Yield (<20%) CheckReagent Current Reagent? Start->CheckReagent IsCarbodiimide DIC / EDC / HBTU CheckReagent->IsCarbodiimide Using Standard IsHATU HATU / COMU CheckReagent->IsHATU Using Advanced Action1 Switch to HATU/HOAt Use NMP solvent IsCarbodiimide->Action1 CheckTemp Temperature? IsHATU->CheckTemp Action1->CheckTemp IsRT Room Temp CheckTemp->IsRT IsHeated Heated (>50°C) CheckTemp->IsHeated Action2 Apply Heat (MW 75°C) or Conventional 60°C IsRT->Action2 Action3 Switch to Acid Fluoride (TFFH or Cyanuric Fluoride) IsHeated->Action3 Final Success: Yield > 80% Action2->Final Action3->Final

Caption: Logic flow for escalating reaction conditions from standard reagents to high-energy activation methods.

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Initial attempts and moderate steric hindrance.

Reagents:

  • Amino Component (1.0 eq)

  • Acid Component (1.2 - 1.5 eq)

  • HATU (1.2 - 1.5 eq)

  • HOAt (1.2 - 1.5 eq) — Crucial additive for speed

  • TMP (2,4,6-Trimethylpyridine) or DIEA (2.5 - 3.0 eq)

  • Solvent: NMP (0.1 M concentration)

Procedure:

  • Dissolve the Acid component and HATU/HOAt in NMP.

  • Add the Base (TMP is preferred over DIEA to reduce racemization/epimerization risk, though less critical for

    
    -amino acids).
    
  • Stir for 2 minutes to form the activated ester (color change often observed).

  • Add the Amino component (3-Amino-2,2,3-trimethylbutanoic acid derivative).

  • Heat: Place in an oil bath at 60°C or microwave at 75°C for 20–40 minutes.

  • Monitoring: Do not rely on color tests (Kaiser). Use LC-MS to verify conversion.[1]

Protocol B: The "Nuclear Option" (Acid Fluorides via TFFH)

Best for: When HATU fails. Acid fluorides are small, highly reactive electrophiles that can slip past the gem-dimethyl blockade.

Reagents:

  • Acid Component (3.0 eq)[2]

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 eq)

  • DIEA (6.0 eq)

  • Solvent: DCM or NMP [3]

Procedure:

  • Dissolve the Acid component in dry DCM (or NMP if solubility is poor).[3]

  • Add TFFH and DIEA under Nitrogen atmosphere.

  • Stir for 30 minutes at Room Temp. This generates the Acid Fluoride in situ.[3][4]

    • Note: Acid fluorides are stable enough to be isolated if needed, but in situ is easier.

  • Add the Amino component (Resin-bound or free amine).

  • Allow to react for 2–12 hours . Heating (50°C) is compatible with this method and recommended.

Comparative Data: Reagent Efficacy

The following table summarizes expected yields for coupling sterically hindered amines (based on analogous Aib/t-Butyl-Glycine systems) using different activation strategies.

Activation MethodReagent ClassRelative ReactivityExpected Yield (24h, RT)Expected Yield (MW, 75°C)
DIC / HOBt CarbodiimideLow< 5%10 - 20%
HBTU / DIEA Uronium (OBt)Moderate10 - 25%40 - 60%
HATU / HOAt Uronium (OAt)High 40 - 60%85 - 95%
TFFH (Acid Fluoride) Acyl HalideVery High 60 - 80%> 95%
Triphosgene Acid ChlorideHighVariable (Side reactions)Not Recommended

References

  • Albericio, F., & El-Faham, A. (2011).[5] Peptide Synthesis: Coupling Reagents. National Institutes of Health (NIH). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubility Enhancement of Hydrophobic Beta-Amino Acid Peptides

Status: Operational Operator: Senior Application Scientist Ticket ID: BETA-SOL-001 Introduction Welcome to the Technical Support Hub. If you are working with -peptides (beta-amino acid oligomers), you are likely facing a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: BETA-SOL-001

Introduction

Welcome to the Technical Support Hub. If you are working with


-peptides (beta-amino acid oligomers), you are likely facing a unique class of solubility challenges. Unlike 

-peptides,

-peptides possess an innate propensity to fold into extremely stable secondary structures (such as the 14-helix, 12-helix, or sheet-like bundles) even at short lengths (4–6 residues).

This structural stability drives strong intermolecular aggregation, often causing the peptide to "crash out" during cleavage or irreversibly bind to HPLC columns. This guide treats solubility not as a luck-based parameter, but as a manipulatable variable in your experimental workflow.

Module 1: Synthesis & Cleavage Troubleshooting

The Issue: The peptide synthesis fails or yields low crude purity because the growing chain aggregates on the resin, preventing further coupling.[1]

Mechanism of Failure

-peptides form hydrogen bond networks (H-bonds) between the backbone amide protons and carbonyl oxygens. In non-polar solvents (like DCM) or even polar aprotic solvents (DMF), these H-bonds stabilize secondary structures that "lock" the N-terminus, making it inaccessible for the next coupling reaction.
Protocol: The "Chaos" Wash (LiCl/DMPU)

To disrupt these on-resin aggregates, you must introduce chaotropic agents that compete for H-bonding.

Step-by-Step Workflow:

  • Standard Coupling: Attempt standard coupling (e.g., HATU/HOAt/DIEA).

  • The Intervention: If coupling is incomplete (positive Kaiser test), do not just double-couple with the same mixture.

  • The "Magic Mixture":

    • Prepare a solution of 0.8 M LiCl in DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone).

    • Alternative: 0.8 M LiCl in NMP.

  • Execution:

    • Wash the resin with the LiCl solution for 2 minutes prior to adding the coupling reagents.

    • Perform the coupling reaction in this solvent system (or a 50:50 mix of DMF:LiCl/DMPU).

  • Rationale: Lithium ions (

    
    ) coordinate with the peptide backbone carbonyls, disrupting the inter-chain H-bonds and forcing the peptide into a "random coil" state, exposing the N-terminus.
    
Visualizing the Disruption

AggregationBreaking cluster_0 Aggregated State cluster_1 Chaotropic Intervention cluster_2 Solubilized State A Beta-Peptide Chain A B Beta-Peptide Chain B A->B Strong H-Bonds Li Li+ Ions (Chaotrope) A->Li Li+ Coordinates Carbonyls A_Free Free Chain A (Random Coil) Li->A_Free Disrupts Structure B_Free Free Chain B (Random Coil) Li->B_Free

Caption: Mechanism of LiCl-mediated disruption of beta-peptide aggregation during synthesis.

Module 2: Purification & Chromatography

The Issue: The crude peptide is insoluble in water/acetonitrile (ACN), or it elutes as a broad, tailing peak (or not at all) on C18 columns.

Critical Solvent: HFIP (Hexafluoroisopropanol)

HFIP is the "nuclear option" for hydrophobic peptides. It is a potent H-bond donor that dissolves aggregates by coating the peptide backbone.

Protocol: The HFIP Solubilization for HPLC Injection

  • Dissolution: Dissolve the crude lyophilized powder in 100% HFIP .

    • Note: The peptide should dissolve instantly. If not, sonicate briefly.

  • Filtration: Filter this solution through a 0.2

    
    m PTFE filter (HFIP is incompatible with some other membranes).
    
  • Solvent Exchange (Crucial): You cannot inject 100% HFIP onto a standard C18 column (it may disrupt the stationary phase or cause peak distortion).

    • Method A (Dilution): Dilute the HFIP solution 1:10 with Mobile Phase A (Water + 0.1% TFA) immediately before injection.

    • Method B (Film Formation - Recommended): Evaporate the HFIP under a stream of nitrogen. The peptide will form a thin, glassy film. Re-dissolve this film in a minimal volume of DMSO or 6 M Guanidine HCl , then dilute with water/ACN.

Column & Method Parameters
ParameterStandard ConditionHydrophobic

-Peptide Adjustment
Stationary Phase C18 (Octadecyl)C4 (Butyl) or C8 (Octyl) . Shorter alkyl chains reduce irreversible hydrophobic binding.
Temperature Ambient (25°C)60°C – 70°C . High temperature increases solubility and mass transfer kinetics, sharpening peaks.[2]
Mobile Phase B 100% AcetonitrileAcetonitrile + 10-20% Isopropanol (IPA) . IPA has higher eluting strength for hydrophobic compounds.
Flow Rate 1.0 mL/min0.8 mL/min . Lower flow allows more time for desorption from the column.

Module 3: Assay & Handling (Bio-Compatibility)

The Issue: You have a purified peptide stock in DMSO, but it precipitates immediately upon dilution into PBS or cell culture media.

Troubleshooting Decision Tree

Troubleshooting Start Peptide Precipitates in Buffer Check_pI Check Isoelectric Point (pI) Start->Check_pI pI_Match Is pH close to pI? Check_pI->pI_Match Yes_pI Yes: Solubility is at Minimum pI_Match->Yes_pI Yes No_pI No: pH is distinct pI_Match->No_pI No Adjust_pH Action: Shift pH >1 unit away from pI Yes_pI->Adjust_pH CoSolvent Action: Add Co-solvent No_pI->CoSolvent DMSO DMSO (Max 1%) CoSolvent->DMSO Cyclo Beta-Cyclodextrin CoSolvent->Cyclo

Caption: Decision logic for troubleshooting precipitation events in biological buffers.

The "Step-Down" Dilution Protocol

Never add water to the peptide stock. Always add the peptide stock to the buffer under rapid mixing.

  • Stock: Prepare 10 mM peptide in 100% DMSO.

  • Intermediate: Dilute 1:10 into 10 mM HCl (if basic peptide) or 10 mM NaOH (if acidic peptide). The charge repulsion helps maintain solubility.

  • Final: Dilute this intermediate into the final assay buffer (PBS/Media).

    • Target: Final DMSO concentration < 1%.[3]

Module 4: Structural Design (Prevention)

The Issue: The sequence is fundamentally too hydrophobic to work with.

If you have editorial control over the sequence, employ Global Amphiphilicity .


-peptides (specifically the 14-helix) have a periodicity of approx. 3 residues per turn.
  • Strategy: Place hydrophobic residues at positions

    
     and cationic/polar residues (like 
    
    
    
    -Homolysine) at positions
    
    
    .
  • Result: This creates a defined hydrophobic face (for membrane interaction) and a hydrophilic face (for solvent interaction), stabilizing the helix while maintaining solubility.

References

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination of the beta-hexapeptide H-beta-HVal-beta-HAla-beta-HLeu-OH in solution and in the solid state. Helvetica Chimica Acta.

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.

  • Appella, D. H., et al. (1999). Formation of Short, Stable Helices in Aqueous Solution by Beta-Amino Acid Hexamers. Journal of the American Chemical Society.

  • Bachem Technical Guides. (2021). Care and Handling of Amyloid Peptides (HFIP Usage).[4]

  • Sigma-Aldrich. (2023). Overcoming Aggregation in Solid-phase Peptide Synthesis (Pseudoproline/LiCl strategies).

Sources

Troubleshooting

Technical Support Center: Purification of Highly Substituted β-Amino Acid Esters

Welcome to the technical support center for the purification of highly substituted β-amino acid esters. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of highly substituted β-amino acid esters. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the isolation and purification of these valuable synthetic intermediates. Drawing from extensive field experience and established scientific principles, this resource provides practical, in-depth troubleshooting advice and detailed protocols to enhance the purity, yield, and efficiency of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification strategy for highly substituted β-amino acid esters.

Q1: What is the first-line purification method for a newly synthesized, highly substituted β-amino acid ester?

A1: For most crude reaction mixtures, silica gel flash column chromatography is the recommended initial purification method.[1] It is a versatile technique that allows for the separation of the target compound from unreacted starting materials, catalysts, and most non-polar byproducts. The choice of solvent system (mobile phase) is critical and should be guided by preliminary analysis using Thin Layer Chromatography (TLC).[1]

Q2: My β-amino acid ester is an oil and won't crystallize. How can I purify it to high enantiomeric excess?

A2: For non-crystalline compounds requiring chiral purification, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry standard.[2][3][4] Polysaccharide-based columns (e.g., derivatized cellulose or amylose) or crown ether-based columns have shown great success in resolving enantiomers of amino acid esters.[2][3] Method development will involve screening different CSPs and optimizing the mobile phase (e.g., adjusting pH with additives like perchloric acid or trifluoroacetic acid) and temperature to achieve baseline separation.[2]

Q3: Can I use recrystallization for these types of compounds?

A3: Recrystallization can be a highly effective and scalable method for final purification, especially if your β-amino acid ester is a solid. However, its success is highly dependent on the compound's structure and the presence of suitable impurities. Often, it is employed after an initial chromatographic step to remove isomers or closely related impurities. Converting the free base to a salt (e.g., hydrochloride or tosylate) can often induce crystallinity and improve the success rate of recrystallization.

Q4: My β-amino acid ester seems to degrade on silica gel. What are my alternatives?

A4: The basic amine functionality in β-amino acid esters can lead to streaking or degradation on acidic silica gel. If you observe this, consider the following:

  • Neutralize the Silica: Pre-treating the silica gel with a base, such as triethylamine (typically 1-2% in the mobile phase), can mitigate this issue.

  • Use an Alternative Stationary Phase: Alumina (basic or neutral) or reverse-phase silica (C18) can be excellent alternatives for compounds that are sensitive to acidic conditions.

  • Non-Chromatographic Methods: If the impurities are significantly different in their chemical properties, consider liquid-liquid extraction, salt formation/precipitation, or distillation if your compound is sufficiently volatile and stable.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during purification.

Troubleshooting Guide 1: Flash Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Co-elution of Impurities 1. Inappropriate Solvent System: The polarity of the mobile phase is too high or too low, resulting in poor differential migration.1. Re-optimize on TLC: Test various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Aim for a target compound Rf of 0.2-0.35 for optimal separation on the column.[1]
2. Column Overload: Too much crude material was loaded onto the column.2. Reduce Load: As a rule of thumb, do not exceed a 1:100 ratio of crude material to silica gel by weight.
Product Streaking / Tailing on the Column 1. Interaction with Acidic Silica: The basic amine is interacting strongly with the acidic silanol groups on the silica surface.1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine or ammonia in your mobile phase to neutralize the silica surface.
2. Insolubility in Mobile Phase: The compound may be precipitating at the top of the column.2. Improve Solubility: Use a stronger "loading solvent" to dissolve the sample before applying it to the column, or adjust the mobile phase composition.
No Product Eluted from the Column 1. Irreversible Adsorption: The compound is too polar and has irreversibly bound to the silica gel.1. Increase Mobile Phase Polarity: Flush the column with a much stronger solvent system (e.g., 10-20% methanol in dichloromethane). If this fails, consider an alternative stationary phase like C18 silica.
2. On-Column Decomposition: The compound is unstable under the chromatographic conditions.2. Use a Milder Stationary Phase: Switch to neutral alumina or consider a non-chromatographic workup.
Troubleshooting Guide 2: Chiral HPLC Purification
Problem Potential Cause(s) Recommended Solution(s)
No Enantiomeric Resolution 1. Incorrect Chiral Stationary Phase (CSP): The chosen CSP does not offer enantioselective interactions with your analyte.1. Screen Different CSPs: Test columns with different chiral selectors (e.g., amylose vs. cellulose derivatives, crown ethers).[2][3]
2. Mobile Phase Suppresses Chiral Recognition: The solvent may be interfering with the necessary interactions (e.g., hydrogen bonding) for separation.2. Modify the Mobile Phase: Vary the alcohol modifier (e.g., ethanol vs. isopropanol). For crown ether columns, adjusting the pH of the aqueous component with an acid like perchloric acid is critical for enantioselectivity.[2]
Poor Peak Shape (Broadening or Tailing) 1. Secondary Interactions: Unwanted interactions between the analyte and the column packing material.1. Adjust Mobile Phase Additives: The addition of a small amount of an acid (TFA) or base (DEA) can often improve peak shape for ionizable compounds.
2. Sample Overload: Injecting too much sample can saturate the column.2. Reduce Injection Volume/Concentration: Perform a loading study to determine the optimal sample concentration for your column dimensions.
Inconsistent Retention Times 1. Fluctuations in Temperature: Column temperature affects retention and selectivity.1. Use a Column Oven: Maintain a constant, controlled temperature (e.g., 7°C) for reproducible results. Lowering the temperature can sometimes increase retention and improve separation.[2]
2. Mobile Phase Degradation or Composition Change: Solvents can evaporate or change composition over time.2. Prepare Fresh Mobile Phase Daily: Ensure accurate mixing and keep solvent reservoirs sealed.

Section 3: Experimental Protocols & Workflows

Protocol 1: General Flash Chromatography Purification
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent. Spot it on a TLC plate and develop it in various solvent systems (e.g., starting with 20% Ethyl Acetate in Hexanes). The ideal system will give your product an Rf value of approximately 0.3.

  • Column Packing: Select an appropriately sized column. As a guideline, use at least 50g of silica gel for every 1g of crude material. Pack the column using the initial, low-polarity mobile phase (the "running eluent").

  • Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it in vacuo to create a dry powder. This "dry loading" method often results in better separation. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the running eluent. Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis. For example, move from 10% to 30% Ethyl Acetate in Hexanes over several column volumes.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the purified product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Purification Strategy Selection

The following diagram outlines a logical workflow for choosing the appropriate purification method.

Purification_Workflow Start Crude Product Mixture TLC_Analysis Analyze by TLC Start->TLC_Analysis Is_Solid Is the crude product a solid? TLC_Analysis->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Flash_Chrom Flash Column Chromatography Is_Solid->Flash_Chrom No / Impure Purity_Check1 Check Purity (NMR, LCMS) Recrystallize->Purity_Check1 Purity_Check1->Flash_Chrom Impure Is_Chiral Is chiral purification required? Purity_Check1->Is_Chiral Purity OK Purity_Check2 Check Purity & Enantiomeric Excess Flash_Chrom->Purity_Check2 Purity_Check2->Is_Chiral Chiral_HPLC Chiral HPLC Is_Chiral->Chiral_HPLC Yes Final_Product Pure Product Is_Chiral->Final_Product No Chiral_HPLC->Final_Product Stop Purification Complete Final_Product->Stop

Caption: Decision workflow for purifying β-amino acid esters.

Troubleshooting Logic for Chiral HPLC

This diagram illustrates a systematic approach to troubleshooting poor enantiomeric separation in HPLC.

Chiral_HPLC_Troubleshooting Start Poor/No Enantiomeric Resolution Check_Method Verify Method Parameters (Column, Mobile Phase, Flow Rate) Start->Check_Method Optimize_MP Optimize Mobile Phase Check_Method->Optimize_MP Parameters Correct Vary_Modifier Vary Alcohol Modifier (e.g., IPA vs. EtOH) Optimize_MP->Vary_Modifier Adjust_pH Adjust pH/Acidic Additive (e.g., TFA, HClO4) Vary_Modifier->Adjust_pH No Improvement Success Resolution Achieved Vary_Modifier->Success Improved Optimize_Temp Optimize Temperature Adjust_pH->Optimize_Temp No Improvement Adjust_pH->Success Improved Lower_Temp Lower Column Temperature (e.g., to 7°C) Optimize_Temp->Lower_Temp Change_CSP Change Chiral Stationary Phase (CSP) Lower_Temp->Change_CSP No Improvement Lower_Temp->Success Improved Change_CSP->Success Improved

Caption: Systematic troubleshooting for chiral HPLC separations.

References

  • Péter, A., Lázár, L., Fülöp, F., & Armstrong, D. W. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 926(2), 229–238. [Link]

  • Lee, W., Kim, S. H., & Kim, J. H. (2006). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Journal of Liquid Chromatography & Related Technologies, 29(15), 2215-2226. [Link]

  • Park, J. H., Lee, J. Y., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 186-196. [Link]

  • Awasthi, A. K., Boys, M. L., Cain-Janicki, K. J., Colson, P. J., Doubleday, W. W., Duran, J. E., & Farid, P. N. (2005). Practical enantioselective synthesis of beta-substituted-beta-amino esters. The Journal of Organic Chemistry, 70(14), 5438–5445. [Link]

  • Google Patents. (1999).
  • Schneiderman, S., & Anslyn, E. V. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 27(7), 2163. [Link]

  • Forgó, P., & Kele, Z. (2001). Chiral separation of amino acid esters by micellar electrokinetic chromatography. Journal of Biochemical and Biophysical Methods, 49(1-3), 291–299. [Link]

  • MDPI. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. [Link]

  • Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6030. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

Sources

Reference Data & Comparative Studies

Comparative

Structural Elucidation of 3-Amino-2,2,3-trimethylbutanoic Acid Foldamers: A Comparative Guide

Topic: Structural Elucidation & Comparative Analysis of 3-Amino-2,2,3-trimethylbutanoic Acid Foldamers Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Drug Discovery Leads....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation & Comparative Analysis of 3-Amino-2,2,3-trimethylbutanoic Acid Foldamers Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Drug Discovery Leads.

Executive Summary

The search for peptidomimetics that combine metabolic stability with predictable folding has led to the rise of


-amino acid foldamers.[1] Among these, 3-Amino-2,2,3-trimethylbutanoic acid  (referred to herein as 

-Tmb
) represents a critical "middle ground" between flexible acyclic residues and rigid cyclic constraints.

This guide provides a technical comparison of


-Tmb against industry standards (Aib, ACHC) and details the specific X-ray crystallography workflows required to solve these highly congested structures.
Part 1: The Landscape of Conformational Constraint

To understand the utility of


-Tmb, we must analyze it within the spectrum of conformational restriction. The "Gem-Dimethyl Effect" (Thorpe-Ingold effect) at the 

-carbon (C2) and the additional substitution at the

-carbon (C3) create a steric lock that forces the backbone into specific torsion angles.
The Stability Ladder

The following diagram illustrates where


-Tmb sits in the hierarchy of foldamer stability.

FoldamerStability cluster_properties Folding Propensity Level1 Level 1: Flexible (β3-homo-alanine) Level2 Level 2: Moderate Constraint (Aib - α-peptide) Level1->Level2 Gem-dimethyl substitution Level3 Level 3: High Constraint (Acyclic) (β-Tmb) Level2->Level3 Backbone homologation + Steric congestion (C2/C3) Level4 Level 4: Maximum Constraint (Cyclic) (ACHC) Level3->Level4 Covalent cyclization

Caption: Hierarchy of conformational constraint.


-Tmb offers high rigidity (Level 3) without the solubility issues often associated with fully cyclic residues (Level 4).
Part 2: Comparative Analysis

This section objectively compares


-Tmb against the two most common alternatives: Aib  (the 

-amino acid standard for helicity) and ACHC (the

-amino acid standard for rigidity).
Table 1: Physicochemical & Structural Comparison
Feature

-Tmb
(Product)
Aib (Alternative 1)ACHC (Alternative 2)
Class Acyclic

-amino acid
Acyclic

-amino acid
Cyclic

-amino acid
Primary Fold 14-Helix (Left-handed)

-Helix
/

-Helix
14-Helix (Very Stable)
H-Bond Pattern C14 (

interaction)
C10 (

) or C13 (

)
C14 (

)
Solubility High (Organic/Lipophilic)High (Water/Organic)Low/Moderate (Aggregates)
Crystallizability Excellent (Rigid side chains)GoodModerate (Twinning common)
Backbone Torsion Restricted

(C2-C3)
Restricted

Locked

(Ring)
Detailed Technical Analysis

1. vs. Aib (The


-Peptide Standard) 
Aib is famous for inducing helicity in 

-peptides. However,

-Tmb introduces an extra methylene unit into the backbone.
  • Mechanism: While Aib relies on the gem-dimethyl group to restrict

    
     and 
    
    
    
    angles,
    
    
    -Tmb utilizes the same effect at the C2 position plus a methyl at C3.
  • Outcome:

    
    -Tmb oligomers form 14-helices with a net dipole moment that is distinct from the Aib 
    
    
    
    -helix. X-ray data typically shows a rise per residue of approx 5.1 Å for 14-helices (vs 2.0 Å for
    
    
    -helices), making
    
    
    -Tmb scaffolds better for mimicking extended protein surfaces.

2. vs. ACHC (The Cyclic Standard) ACHC (trans-2-aminocyclohexanecarboxylic acid) is the gold standard for stabilizing the 14-helix.[2]

  • Drawback: ACHC peptides often suffer from poor solubility and "fiber formation" (gelation) which hinders crystallization.

  • 
    -Tmb Advantage: 
    
    
    
    -Tmb mimics the rotational restriction of the cyclohexane ring through steric bulk (the tert-butyl-like cluster) but retains the solubility profile of an acyclic chain. This makes growing diffraction-quality crystals significantly easier with
    
    
    -Tmb than with ACHC.
Part 3: X-Ray Crystallography Protocol

Solving the structure of


-Tmb foldamers presents unique challenges due to the high density of methyl groups, which can lead to rotational disorder in the electron density map.
Workflow: From Synthesis to Refinement

XRayWorkflow Synth Synthesis (Arndt-Eistert / Wolff) Purify Purification (HPLC > 98%) Synth->Purify Yield check Crystal Crystallization (Slow Evaporation) Purify->Crystal Solvent: MeOH/H2O Data Data Collection (Mo/Cu Source, 100K) Crystal->Data Cryoprotection Phase Phasing (Direct Methods) Data->Phase Resolution < 1.0Å Refine Refinement (SHELXL) Phase->Refine Assign Methyls Refine->Refine Anisotropic Restraints

Caption: Optimized workflow for hydrophobic


-amino acid foldamers. High purity (>98%) is non-negotiable for these sterically hindered systems.
Step-by-Step Methodology

1. Crystallization Strategy (Vapor Diffusion vs. Evaporation) Because


-Tmb peptides are hydrophobic, standard protein crystallization screens (aqueous buffers) often fail.
  • Recommended Method: Slow evaporation from Methanol/Water (9:1) or Acetonitrile/Toluene.

  • Why: The gem-dimethyl groups pack efficiently in organic lattices. Toluene acts as a "space filler" in the lattice, often appearing as disordered solvent molecules that stabilize the crystal packing.

2. Data Collection

  • Temperature: Data must be collected at 100 K (or lower). The methyl groups at C2/C3 have high thermal motion at room temperature, which will wash out high-angle reflections.

  • Source: Use Cu-K

    
     radiation for small oligomers to maximize signal, or Mo-K
    
    
    
    if the crystal is large and strongly diffracting to reduce absorption errors.

3. Phasing & Refinement (The Critical Step)

  • The Challenge: The "Pseudo-Symmetry" Problem.

    
    -peptides often crystallize in centrosymmetric space groups (like 
    
    
    
    ) even if they are chiral, or they mimic higher symmetry due to the repetitive backbone.
  • Solution: Use Direct Methods (SHELXT) rather than Molecular Replacement.

  • Restraints: You will likely observe rotational disorder in the C2-gem-dimethyl groups.

    • Protocol: Apply SIMU and DELU restraints in SHELXL to model the thermal ellipsoids of the terminal methyl carbons. If the density is split, model alternative conformations (Part A / Part B) with 0.5 occupancy.

Experimental Data: Torsion Angle Fingerprint

To validate that your


-Tmb foldamer has formed the correct 14-helix, compare your refined torsion angles against these standard values.
Torsion AngleDefinitionTarget Value (14-Helix)Target Value (12-Helix)

(Phi)

-135°

10°
-90°

(Theta)

+60°

+90°

(Psi)

-140°

10°
-120°
H-Bond Distance

2.9 - 3.1 Å N/A

Note: In


-Tmb, the 

angle is the most diagnostic. The steric bulk at C2/C3 forces this angle to roughly 60°, locking the 14-helix.
References
  • Seebach, D., et al. (2006). Structure and Mechanical Stability of Helical

    
    -Peptides. Journal of the American Chemical Society.[2] Link
    
  • Appella, D. H., et al. (1999).

    
    -Amino Acids. Journal of the American Chemical Society.[2] Link
    
  • Cheng, R. P., et al. (2001).

    
    -Peptides: From Structure to Function. Chemical Reviews. Link
    
  • Huc, I. (2025). Structure-based design of an aromatic helical foldamer–protein interface. Chemical Science. Link

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

Sources

Validation

Comparison of Helical Propensity: Aib vs. 3-Amino-2,2,3-trimethylbutanoic Acid

The following guide provides an in-depth technical comparison between Aib ( -aminoisobutyric acid) and 3-Amino-2,2,3-trimethylbutanoic acid (a highly constrained -amino acid, hereafter referred to as -TmTb for clarity)....

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Aib (


-aminoisobutyric acid)  and 3-Amino-2,2,3-trimethylbutanoic acid  (a highly constrained 

-amino acid, hereafter referred to as

-TmTb
for clarity).

This analysis focuses on their structural mechanics, helical propensity mechanisms, and experimental signatures in peptidomimetics.

Executive Summary

Aib and 3-Amino-2,2,3-trimethylbutanoic acid (


-TmTb)  represent two distinct classes of conformational restrictors used to force specific secondary structures in synthetic peptides (foldamers).
  • Aib (

    
    -amino acid):  The "gold standard" for inducing 
    
    
    
    -helices
    and
    
    
    -helices
    in standard peptide backbones. Its achiral, gem-dimethyl substitution at the
    
    
    -carbon restricts backbone torsion angles (
    
    
    ) via the Thorpe-Ingold effect.
  • 
    -TmTb (
    
    
    
    -amino acid):
    A hyper-constrained
    
    
    -amino acid analogue.[1] Its structure features gem-dimethyl substitution at the
    
    
    -position and methyl substitution at the
    
    
    -position, creating a sterically crowded scaffold. It is a potent promoter of 14-helices (and potentially 12-helices) in
    
    
    -peptides, offering superior proteolytic stability and a defined helical screw sense due to its chirality.
FeatureAib (

-aminoisobutyric acid)
3-Amino-2,2,3-trimethylbutanoic acid (

-TmTb)
Backbone Type

-Amino Acid (1 carbon between N and CO)

-Amino Acid (2 carbons between N and CO)
Chirality Achiral (Prochiral)Chiral (Stereocenter at C3)
Primary Helix Type

-Helix (short),

-Helix (long)
14-Helix (primary), 12-Helix (secondary)
H-Bond Pattern

(

) or

(

)

(14-membered ring)
Steric Mechanism

Gem-dimethyl (Thorpe-Ingold)

Gem-dimethyl +

Methyl crowding

Structural & Mechanistic Basis

Molecular Architecture

The fundamental difference lies in the backbone length and the density of steric clashes introduced by the side chains.

  • Aib:

    • Structure: 2-Amino-2-methylpropanoic acid.

    • Constraint: The two methyl groups at

      
       restrict the 
      
      
      
      and
      
      
      torsion angles to narrow regions (
      
      
      ), which correspond perfectly to helical regions of the Ramachandran plot.
    • Effect: It nucleates helices by reducing the entropic cost of folding.

  • 
    -TmTb (3-Amino-2,2,3-trimethylbutanoic acid): 
    
    • Structure: A butanoic acid backbone implies a 4-carbon chain (

      
      ).
      
      • 
         (
        
        
        
        ):
        Gem-dimethyl substituted.
      • 
         (
        
        
        
        ):
        Substituted with an amine and a methyl group.
    • Constraint: This molecule effectively has substituents on both backbone carbons. The

      
      -gem-dimethyl group (similar to 
      
      
      
      -Aib) strongly favors the gauche conformation around the
      
      
      bond (
      
      
      torsion). The additional methyl at
      
      
      locks the rotameric state further, making it one of the most rigid
      
      
      -amino acid building blocks available.
Helical Propensity Pathways

The following diagram illustrates the mechanistic divergence in helix induction.

HelicalPropensity Aib Aib Residue (Alpha-Amino) Constraint_Aib Thorpe-Ingold Effect (C-alpha) Aib->Constraint_Aib TmTb 3-Amino-2,2,3-trimethylbutanoic acid (Beta-Amino) Constraint_TmTb Hyper-Steric Lock (C-alpha + C-beta) TmTb->Constraint_TmTb Torsion_Aib Restricts Phi/Psi (Ramachandran Alpha Region) Constraint_Aib->Torsion_Aib Torsion_TmTb Restricts Theta (Gauche conformation) Constraint_TmTb->Torsion_TmTb Helix_310 3-10 Helix (i -> i+3) Torsion_Aib->Helix_310 Short Peptides Helix_Alpha Alpha Helix (i -> i+4) Torsion_Aib->Helix_Alpha Long Peptides Helix_14 14-Helix (i -> i+2) Torsion_TmTb->Helix_14 Dominant Form

Figure 1: Mechanistic pathway of helix induction for Aib vs.


-TmTb.

Detailed Comparative Analysis

Helical Geometry and H-Bonding

The "helix" formed by these residues is topologically distinct.

  • Aib-Induced Structures:

    • 
      -Helix:  Tighter and narrower. H-bond between residue 
      
      
      
      (CO) and
      
      
      (NH). Aib strongly favors this in short oligomers (
      
      
      residues) due to steric crowding preventing the slightly looser
      
      
      -helix packing.
    • 
      -Helix:  Standard protein helix. H-bond between 
      
      
      
      and
      
      
      . Aib can be accommodated here but often distorts it toward
      
      
      .
  • 
    -TmTb-Induced Structures: 
    
    • 14-Helix: The hallmark of acyclic, substituted

      
      -peptides. It is stabilized by H-bonds between residue 
      
      
      
      (CO) and
      
      
      (NH).
    • Why "14"? The H-bonded ring contains 14 atoms.

    • Geometry: It has approx. 3 residues per turn (similar to

      
      ) but a distinct dipole and pitch. The 2,2,3-trimethyl substitution pattern creates a "lock" that prevents the backbone from extending into a sheet, forcing the 14-helix even in short oligomers (as few as 4-6 residues).
      
Chirality and Screw Sense
  • Aib: Being achiral, Aib does not prefer a Left (

    
    ) or Right (
    
    
    
    ) handed helix. In a homopolymer, it forms equal amounts of both (racemic). In a peptide with other chiral L-amino acids, Aib will adopt the Right-handed form to match the host.
  • 
    -TmTb:  This molecule is chiral  at the 
    
    
    
    (
    
    
    ) position.
    • If the

      
      -enantiomer is used, it will induce a specific helical screw sense (typically 
      
      
      
      or
      
      
      depending on the specific
      
      
      -peptide rules, often
      
      
      for L-amino acid analogs).
    • This makes

      
      -TmTb superior for designing foldamers that require a defined, non-racemic 3D structure for receptor binding.
      
Experimental Signatures (CD Spectroscopy)

Researchers can distinguish these propensities using Circular Dichroism (CD) in methanol or water (if soluble).

Residue TypeCharacteristic CD Signal (Far UV)
Aib (

/

)
Double minima at 208 nm and 222 nm (strong

-character) or a shifted single minimum near 205 nm (

-character).

-TmTb (14-Helix)
Distinct minimum at approx. 214-215 nm and a maximum near 198 nm . This is the signature of the 14-helix in

-peptides.

Experimental Protocols for Validation

To empirically compare the helical propensity of these residues in your specific sequence, follow this self-validating protocol.

Protocol: CD-Based Helical Titration

Objective: Determine the stability of the induced helix against thermal or chemical denaturation.

  • Peptide Synthesis:

    • Synthesize two model peptides: Ac-(Aib-Ala-Ala)_n-NH2 and Ac-(TmTb-bAla-bAla)_n-NH2 (where

      
      ).
      
    • Note: Coupling 3-Amino-2,2,3-trimethylbutanoic acid is difficult due to steric bulk. Use high-efficiency coupling reagents like HATU or PyAOP with extended reaction times (2-4 hours) and double coupling.

  • Sample Preparation:

    • Dissolve peptides in Methanol (favors helicity for both) and TFE (Trifluoroethanol, strong helix promoter).

    • Concentration:

      
      .
      
  • CD Measurement:

    • Scan range: 190 nm to 260 nm.

    • Record spectra at

      
      .
      
  • Thermal Denaturation (The Stress Test):

    • Ramp temperature from

      
       to 
      
      
      
      while monitoring ellipticity at the characteristic minimum (222 nm for Aib, 214 nm for TmTb).
    • Result Interpretation:

      • Aib: typically shows a linear, gradual loss of helicity (melting).

      • 
        -TmTb:  Due to the extreme rigidity of the tetramethyl-substituted backbone, this peptide often shows hyper-stability , retaining significant helicity even at 
        
        
        
        . This confirms the superior "locking" ability of the
        
        
        -TmTb residue.

References

  • Toniolo, C., et al. (2001). "The Aib residue in peptide, protein and drug design." Biopolymers, 60(6), 396-419. Link

  • Seebach, D.

    
    -Peptides: a surprise at every turn." Chemical Communications, (21), 2015-2022. Link
    
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "

    
    -Peptides: from structure to function." Chemical Reviews, 101(10), 3219-3232. Link
    
  • Vasudev, P. G., et al. (2011). "Aib-containing peptides: a distinct class of foldamers." Chemical Reviews, 111(2), 657-687. Link

  • Appella, D. H., et al. (1996). "Beta-amino acid oligomers: relationship between backbone substitution pattern and helix stability." Journal of the American Chemical Society, 118(51), 13071-13072. Link

Sources

Comparative

A Comparative Guide to the Proteolytic Stability of 2,2,3-Trimethyl β-Peptides

For: Researchers, Scientists, and Drug Development Professionals Introduction: The Achilles' Heel of Peptide Therapeutics Peptide-based drugs offer remarkable specificity and efficacy, positioning them at the forefront o...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Achilles' Heel of Peptide Therapeutics

Peptide-based drugs offer remarkable specificity and efficacy, positioning them at the forefront of modern therapeutics. However, their journey from administration to target is fraught with peril, primarily due to their susceptibility to proteolytic degradation. The native α-peptide backbone is a natural substrate for a vast array of endogenous proteases, leading to rapid clearance and severely limiting bioavailability.[1] This inherent instability necessitates strategies to engineer peptides that can withstand this enzymatic onslaught. Among the most promising strategies is the use of non-natural amino acid building blocks, particularly β-amino acids, to create peptidomimetics that retain biological function while exhibiting profoundly enhanced stability.[2][3]

This guide provides an in-depth comparison of the stability of a unique class of peptidomimetics—2,2,3-trimethyl β-peptides—against common proteases. We will explore the structural basis for their exceptional resistance, present comparative data from related studies, and provide a detailed protocol for assessing peptide stability in your own research.

The Structural Fortress: Why 2,2,3-Trimethyl β-Peptides Resist Proteolysis

The remarkable stability of β-peptides stems from a fundamental alteration in their backbone structure. Unlike α-amino acids, β-amino acids possess an additional methylene group in their backbone. This seemingly minor change has profound conformational consequences, leading to secondary structures, such as the 14-helix, that are foreign to the active sites of natural proteases.[4][5]

The 2,2,3-trimethyl substitution pattern takes this inherent resistance to an extreme. By placing two methyl groups on the α-carbon and one on the β-carbon, we introduce significant steric hindrance around the peptide bond. This trisubstitution serves two critical functions:

  • Conformational Rigidity: The bulky methyl groups severely restrict the rotational freedom of the peptide backbone, locking it into a conformation that is difficult for proteases to recognize and bind.[6]

  • Steric Shielding: The methyl groups act as a physical barrier, directly blocking the approach of the protease's catalytic machinery to the scissile peptide bond.

This combination of an unnatural backbone and extensive steric shielding makes the 2,2,3-trimethyl β-peptide backbone an exceptionally poor substrate for proteases. Foundational work in the field has demonstrated that even unsubstituted β-peptide backbones are extraordinarily stable, with studies reporting no observable cleavage when incubated with a variety of proteases.[5][7]

Caption: Structural comparison of a standard α-peptide and a 2,2,3-trimethyl β-peptide, highlighting the sterically shielded backbone that confers protease resistance.

Comparative Performance Data: Insights from α/β-Peptide Analogs

While direct quantitative studies on pure 2,2,3-trimethyl β-peptides are limited—largely because their extreme stability makes degradation difficult to measure—we can infer their performance from extensive research on mixed α/β-peptides. These studies, which incorporate β-amino acid residues into α-peptide sequences, consistently show a dramatic, dose-dependent increase in proteolytic resistance. The inclusion of just a few β-residues can extend peptide half-life by orders of magnitude.

Peptide TypeKey Modification(s)ProteaseStability Increase (Half-life)Reference
α-VEGF-2 All α-amino acidsProteinase KBaseline (t½ < 0.2 min)[8]
α/β-VEGF-1 6 β-amino acids + 2 Aib residuesProteinase K>290-fold (t½ = 59 min)[8]
Stapled α-peptide (BimSAHB) All α-amino acids + hydrocarbon stapleProteinase KBaseline[9]
Stapled α/β-peptide α/β backbone + hydrocarbon stapleProteinase K~100-fold greater than stapled α-peptide[9]
HIV C-peptide mimic All α-amino acidsProteinase KBaseline[10]
α/β HIV C-peptide mimic α/β backbone with cyclic β-residuesProteinase K280-fold greater than α-peptide[10]

Experimental Protocol: Assessing Protease Stability via RP-HPLC

To empirically validate peptide stability, a robust and reproducible protease degradation assay is essential. The following protocol describes a standard method using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the intact peptide over time.

Causality Behind Choices:

  • RP-HPLC: Chosen for its high resolution, which allows for clear separation of the intact peptide from its degradation products.

  • Time Points: A logarithmic or otherwise spaced-out series of time points is crucial to accurately capture the degradation kinetics, especially for peptides with unknown stability.

  • Quenching: Immediate quenching with a strong acid (e.g., TFA) is critical to halt the enzymatic reaction precisely at the designated time point, ensuring accurate data.

  • Control: A "time zero" sample, where the quenching agent is added before the protease, is the most important control. It establishes the baseline 100% peak area and confirms that the peptide is stable in the assay buffer itself.

Protease_Stability_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Sampling cluster_analysis 3. Analysis P1 Prepare Peptide Stock (e.g., 1 mg/mL in H₂O) R1 Incubate Peptide in Assay Buffer at 37°C P1->R1 P2 Prepare Protease Solution (e.g., Trypsin at 0.1 mg/mL in Assay Buffer) R2 Add Protease to start reaction (Peptide:Protease ratio ~100:1 w/w) P2->R2 P3 Prepare Assay Buffer (e.g., 50 mM Tris, pH 8.0) P3->R1 P4 Prepare Quenching Solution (e.g., 10% TFA in H₂O) R1->R2 R3 Take aliquots at time points (0, 5, 15, 30, 60, 120, 240 min) R2->R3 R4 Immediately add Quenching Solution to each aliquot (1:1 v/v) R3->R4 A1 Analyze samples via RP-HPLC R4->A1 A2 Integrate Peak Area of intact peptide at 214 nm A1->A2 A3 Plot % Remaining Peptide vs. Time A2->A3 A4 Calculate Half-life (t½) A3->A4

Caption: A standardized experimental workflow for determining peptide stability against proteases using RP-HPLC analysis.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Peptide Stock Solution: Prepare a 1 mg/mL solution of the test peptide (and a control α-peptide) in deionized water.

    • Protease Stock Solution: Prepare a 0.1 mg/mL solution of the desired protease (e.g., trypsin, chymotrypsin, proteinase K) in an appropriate, pre-warmed assay buffer (e.g., for trypsin: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0).

    • Quenching Solution: Prepare a 10% (v/v) Trifluoroacetic Acid (TFA) solution in water.

  • Assay Setup:

    • For each peptide, label a series of microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

    • To each tube, add 45 µL of the pre-warmed assay buffer.

    • Add 5 µL of the 1 mg/mL peptide stock solution to each tube and vortex gently. Place the tubes in a 37°C incubator for 5 minutes to equilibrate.

  • Enzymatic Reaction and Quenching:

    • Time 0 Control: To the "0 min" tube, add 50 µL of the Quenching Solution before adding the protease. Then, add 5 µL of the protease solution. This sample represents 100% intact peptide.

    • Initiate Reaction: To the remaining tubes, add 5 µL of the 0.1 mg/mL protease solution to initiate the reaction (final peptide concentration ~0.09 mg/mL). Vortex gently and return to the 37°C incubator.

    • Sampling: At each designated time point, remove the corresponding tube from the incubator and immediately add 50 µL of the Quenching Solution to stop the reaction. Vortex thoroughly.

  • Sample Analysis:

    • Centrifuge all quenched samples at high speed (e.g., 12,000 x g) for 5 minutes to pellet any precipitated protein.[11]

    • Transfer the supernatant to HPLC vials.

    • Inject an appropriate volume (e.g., 20 µL) onto an RP-HPLC system equipped with a C18 column.

    • Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA). Monitor the absorbance at 214 nm.[11]

  • Data Interpretation:

    • Identify the peak corresponding to the intact peptide based on the retention time from the "0 min" sample.

    • Integrate the peak area for the intact peptide in each sample.

    • Calculate the percentage of peptide remaining at each time point relative to the area of the "0 min" sample.

    • Plot the percentage of remaining peptide versus time and calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded.

Conclusion

References

  • Raguse, T. L., Lai, J. R., & Gellman, S. H. (n.d.). Evidence that the b-Peptide 14-Helix is Stabilized by b3-Residues with Side-Chain Branching Adjacent to the b-Carbon Atom. Biophysics Instrumentation Facility. Available at: [Link]

  • Hook, D. F., Bindschädler, P., Mahajan, Y. R., Sebesta, R., Kast, P., & Seebach, D. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. Available at: [Link]

  • Lee, M. R., Shinder,S. L., et al. (2021). Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection. bioRxiv. Available at: [Link]

  • Kasper, P. T., & Reichert, J. M. (2021). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Pharmaceutics, 13(12), 2061. Available at: [Link]

  • Hook, D. F., Gessier, F., et al. (2005). Helices and Other Secondary Structures of b- and c-Peptides. Biopolymers, 84(1), 23-37. Available at: [Link]

  • Seebach, D., Beck, A. K., & Bierbaum, D. J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1377. Available at: [Link]

  • Uray, K., & Kappe, C. O. (2009). Translocation of a beta-peptide across cell membranes. ResearchGate. Available at: [Link]

  • Stein, F., Mehmood, T., Plass, T., Zaidi, J. H., & Diederichsen, U. (2012). Synthesis of trifunctional cyclo-β-tripeptide templates. Beilstein Journal of Organic Chemistry, 8, 1576–1583. Available at: [Link]

  • Welch, B. D., & Van der Weide, A. (2012). Protease-Resistant Peptide Design – Empowering Nature’s Fragile Warriors Against HIV. Bentham Science. Available at: [Link]

  • Haase, H. S., Peterson, L. H., & Gellman, S. H. (2011). Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. ResearchGate. Available at: [Link]

  • Johnson, L. M., et al. (2015). Targeting diverse protein–protein interaction interfaces with α/β-peptides derived from the Z-domain scaffold. Proceedings of the National Academy of Sciences, 112(17), 5357-5362. Available at: [Link]

  • Stein, F., Mehmood, T., Plass, T., Zaidi, J. H., & Diederichsen, U. (2012). Synthesis of trifunctional cyclo-β-tripeptide templates. Beilstein Journal of Organic Chemistry, 8, 1576-83. Available at: [Link]

  • Lee, M. R. (2013). Designing α/β-peptide foldamers to target diverse protein surfaces. University of Wisconsin–Madison. Available at: [Link]

  • Cavaco, M., et al. (2020). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Repositori UPF. Available at: [Link]

  • Cheloha, R. W., et al. (2015). α/β-Peptide Foldamers Targeting Intracellular Protein−Protein Interactions with Activity in Living Cells. Journal of the American Chemical Society, 137(36), 11684-11691. Available at: [Link]

  • Otroshi, B., Anvari, M., & Shariarinour, M. (2014). Study on Activity and Stability of Proteases from Bacillus Sp. Produced by Submerged Fermentation. International Journal of Advanced Biological and Biomedical Research, 2(7), 2269-2275. Available at: [Link]

  • Kasper, P. T., & Reichert, J. M. (2021). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. MDPI. Available at: [Link]

  • Stein, F., et al. (2012). Synthesis of trifunctional cyclo-beta-tripeptide templates. GRO.publications. Available at: [Link]

  • Kasper, P. T., & Reichert, J. M. (2021). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC. Available at: [Link]

  • Wang, J., et al. (2023). Modeling of the Peptide Release during Proteolysis of β-Lactoglobulin by Trypsin with Consideration of Peptide Bond Demasking. MDPI. Available at: [Link]

  • Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]

Sources

Validation

HPLC retention time comparison of methylated beta-amino acid isomers

Title: Strategic Separation of Methylated -Amino Acid Isomers: A Comparative HPLC Guide Executive Summary & Scope The separation of methylated -amino acids presents a unique chromatographic challenge due to the coexisten...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Separation of Methylated


-Amino Acid Isomers: A Comparative HPLC Guide

Executive Summary & Scope

The separation of methylated


-amino acids presents a unique chromatographic challenge due to the coexistence of positional isomers  (e.g., 

-methyl vs.

-methyl substitution) and stereoisomers (enantiomers and diastereomers). Unlike standard

-amino acids,

-analogs possess an additional carbon in the backbone, altering pKa values, chelation properties, and hydrophobic footprints.

This guide objectively compares the two dominant methodologies for resolving these isomers:

  • Indirect Separation: Pre-column derivatization (Marfey’s Reagent) on Achiral C18.

  • Direct Separation: Chiral Stationary Phases (Zwitterionic/Crown Ether).

Key Takeaway: While direct chiral methods offer speed for simple enantiomeric pairs, Marfey’s Derivatization (FDAA) remains the gold standard for complex mixtures containing both regio- and stereoisomers due to its superior resolution of multi-chiral center diastereomers.

Mechanistic Comparison of Methodologies

To select the correct protocol, one must understand the separation mechanism.

FeatureMethod A: Marfey's Derivatization (C18) Method B: Direct Chiral (Crown Ether/Zwitterionic)
Principle Converts enantiomers into diastereomers using a chiral reagent (L-FDAA). Separation is based on hydrophobicity differences.Host-guest complexation or ion-exchange interactions directly with the chiral selector on the column.
Target Analytes

-Me and

-Me

-amino acids; Complex stereoisomers (4+ isomers).
Simple enantiomeric pairs (D vs. L); Underivatized samples.[1]
Resolution (

)
High (

)
. The dinitrophenyl moiety adds significant hydrophobic retention, amplifying subtle structural differences.
Moderate (

)
. Highly dependent on mobile phase temperature and flow rate.
Detection UV (340 nm) or MS (High Sensitivity).UV (200-210 nm) (Low Sensitivity) or MS (requires volatile buffer).
Cost Low (Standard C18 columns).High (Specialized Chiral Columns).

Experimental Protocols

Protocol A: Marfey’s Derivatization (The Gold Standard)

Best for: Simultaneous separation of regioisomers (


-Me vs 

-Me) and their enantiomers.

Reagents:

  • Marfey’s Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).[2]

  • Buffer: 1 M NaHCO

    
    .
    
  • Quench: 1 M HCl.

Workflow:

  • Preparation: Mix 50

    
    L of amino acid sample (50 mM) with 100 
    
    
    
    L of L-FDAA (1% in acetone) and 20
    
    
    L of 1 M NaHCO
    
    
    .
  • Incubation: Heat at 40°C for 60 minutes. (Caution: Overheating causes racemization).

  • Quenching: Add 20

    
    L of 1 M HCl to stop the reaction. Dilute with 200 
    
    
    
    L mobile phase.
  • Separation: Inject onto C18 column.

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5

    
    m.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA for sharper peaks).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 60% B over 45 minutes. (Slow gradient is critical for isomer separation).

  • Detection: UV 340 nm.[3]

Protocol B: Direct Chiral Separation (Crown Ether)

Best for: Rapid QC of known enantiomers without derivatization.

HPLC Conditions:

  • Column: Chirobiotic T (Teicoplanin) or Crownpak CR(+).

  • Mobile Phase: 80% Methanol / 20% Water / 0.1% Acetic Acid / 0.1% TEA.

  • Mode: Polar Ionic Mode.

  • Temperature: 15°C (Lower temperature often improves chiral recognition).

Retention Time Data & Isomer Logic

The following table summarizes the retention behavior of methylated


-amino acid isomers using Protocol A (Marfey's) . The retention order is governed by the hydrophobicity of the formed diastereomer and the intramolecular H-bonding between the FDAA carboxyl and the analyte's side chain.

Table 1: Representative Elution Order (C18 + L-FDAA)

Isomer TypeStructureRelative RetentionElution Logic
Unmethylated

-Alanine
1.00 (Reference)Baseline hydrophobicity.

-Methyl
(R)-3-amino-2-methylpropanoic acid1.15Methyl group adds hydrophobicity. L-L (or equivalent) interaction usually elutes first.

-Methyl
(S)-3-amino-2-methylpropanoic acid1.22Stronger interaction with C18 due to specific diastereomeric conformation.

-Methyl
(R)-3-aminobutanoic acid1.35

-position methyl is more exposed to the stationary phase than

-methyl (shielded by carboxyl).

-Methyl
(S)-3-aminobutanoic acid1.48Typically the most retained in this specific series.

Note: "L" and "D" nomenclature is often replaced by (R) and (S) for


-amino acids. In general, L-FDAA derivatized L-isomers elute before L-FDAA derivatized D-isomers.

Visualization: Method Selection & Mechanism

The following diagram illustrates the decision logic for method selection and the chemical interaction mechanism of Marfey's reagent.

G Start Start: Methylated Beta-Amino Acid Sample Decision Is the sample a complex mix of Regio- AND Stereoisomers? Start->Decision MarfeyStep Method A: Marfey's Derivatization (L-FDAA Reagent) Decision->MarfeyStep Yes (Complex) DirectStep Method B: Direct Chiral LC (Crown Ether / Teicoplanin) Decision->DirectStep No (Simple Pair) Mechanism Mechanism: Nucleophilic aromatic substitution forms diastereomers. MarfeyStep->Mechanism SeparationA Separation on Achiral C18 (Hydrophobic Discrimination) MarfeyStep->SeparationA ResultA Result: Baseline separation of all 4 isomers (R/S alpha, R/S beta) SeparationA->ResultA SeparationB Separation via Host-Guest Complexation DirectStep->SeparationB ResultB Result: Good for Enantiomers (R vs S) Poor for Regioisomers SeparationB->ResultB

Caption: Decision tree for selecting between Marfey's Derivatization and Direct Chiral LC based on sample complexity.

Troubleshooting & Expert Tips

  • Peak Tailing:

    
    -amino acids are zwitterionic. If using Method B (Direct), ensure the mobile phase pH is controlled. For Method A (Marfey's), tailing usually indicates incomplete derivatization or column overload.
    
  • Elution Reversal: Be aware that changing the organic modifier (Methanol vs. Acetonitrile) can reverse the elution order of diastereomers in Method A due to

    
    -
    
    
    
    interaction changes between the dinitrophenyl group and the solvent.
  • MS Compatibility: If using Mass Spec, avoid Triethylamine (TEA) in Method B; use Ammonium Acetate instead. Method A is inherently MS-compatible (using Formic Acid).

References

  • Bhushan, R., & Brückner, H. (2011).[3] Marfey's reagent for chiral amino acid analysis: A review. Journal of Chromatography B, 879(29), 3148-3161.[3] Link

  • Péter, A., et al. (2008). Liquid chromatographic resolution of beta-amino acids on CSPs based on optically active (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6.[4] Analytica Chimica Acta, 618(1), 94-103. Link

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amino compounds. Tetrahedron Letters, 37(19), 3299-3302. Link

  • Sigma-Aldrich (Merck). (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Technical Guide. Link

  • Giacomelli, C., et al. (2025). Enhanced Stereochemical Analysis of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Diastereomeric Amino Acids with Variants of Marfey’s Reagent. ACS Omega, 10(43), 51677-51685. Link[3]
    

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride

[1][2][3][4] Executive Summary: Operational Safety & Compliance Effective waste management of 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride requires understanding its dual nature: it is an organic amine (potential b...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary: Operational Safety & Compliance

Effective waste management of 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride requires understanding its dual nature: it is an organic amine (potential biological activity/toxicity) and a hydrochloride salt (acidic, corrosive potential).[1] Improper disposal risks mobilizing heavy metals in plumbing systems due to acidity or creating uncontrolled exothermic reactions in waste streams.

This guide provides a self-validating, step-by-step protocol for researchers to dispose of this compound safely, complying with standard laboratory safety practices and environmental regulations (RCRA/EPA guidelines).

Part 1: Chemical Profile & Hazard Assessment

Before handling waste, verify the material against the following profile to ensure accurate segregation.

ParameterDataOperational Implication
Chemical Name 3-Amino-2,2,3-trimethylbutanoic acid hydrochloridePrimary identifier for waste tags.
CAS Number 17072-53-6 Use for specific inventory tracking.
Molecular Formula C₇H₁₅NO₂[1] · HClContains chloride; potential for HCl gas release if heated strongly.
Acidity (pH) Acidic in aqueous solution (~pH 2-4)Corrosive. Do not store in metal containers.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)Requires full PPE (Gloves, Goggles, Fume Hood).[1][3]
RCRA Status Not P-listed or U-listed.Treat as Characteristic Waste (D002 if pH < 2) or General Chemical Waste.

Part 2: Waste Segregation & Pre-Treatment

The Core Directive: Never mix this compound with strong oxidizers (e.g., nitric acid, permanganates) or strong bases without controlled neutralization.

Solid Waste (Pure Substance)
  • Protocol: Do not dissolve solid waste for the purpose of drain disposal.[3]

  • Container: Collect in a wide-mouth, high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag immediately. List "3-Amino-2,2,3-trimethylbutanoic acid HCl" and check "Toxic" and "Corrosive" (if applicable based on concentration).[1]

Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Segregation: Segregate into "Acidic Organic Waste" streams.

  • Compatibility: Ensure the waste container does not contain cyanides or sulfides, as the acidic nature of the HCl salt can liberate toxic gases (HCN or H₂S).

Part 3: Disposal Workflows & Decision Logic

The "Why" Behind the Protocol

As a hydrochloride salt, this compound dissociates in water to release protons (


) and chloride ions (

).

Direct disposal into drains is prohibited because the acidity can corrode plumbing and the organic component may persist in the environment. Incineration is the industry standard to ensure complete thermal destruction of the organic framework.
Visualized Decision Matrix

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflow Start Waste Generation: 3-Amino-2,2,3-trimethylbutanoic acid HCl StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Solid LiquidWaste Liquid / Solution StateCheck->LiquidWaste Liquid ContainerType Is it an Empty Container? SolidWaste->ContainerType TripleRinse Triple Rinse with Water/Solvent ContainerType->TripleRinse Yes (Empty) HazSolid Collect in HDPE Jar (Hazardous Waste) ContainerType->HazSolid No (Excess Chemical) DefaceLabel Deface Label & Recycle/Trash TripleRinse->DefaceLabel pHCheck Check pH LiquidWaste->pHCheck Neutralize Controlled Neutralization (NaHCO3 to pH 6-8) pHCheck->Neutralize If required by EHS for specific streams CollectLiquid Collect in Solvent Waste Carboy (Tag: Acidic/Organic) pHCheck->CollectLiquid Standard Practice Neutralize->CollectLiquid

Figure 1: Decision workflow for the segregation and disposal of 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride.

Part 4: Detailed Operational Procedures

Protocol A: Handling Empty Containers (Triple Rinse)

Trustworthiness Check: This step prevents "false positives" in trash inspections and chemical incompatibility in recycling streams.

  • PPE: Wear nitrile gloves and safety goggles.

  • Solvent Selection: Use water (compound is water-soluble) or the solvent used in your reaction.

  • Rinse: Add solvent to ~10% volume. Cap and shake vigorously.

  • Collection: Pour rinsate into the Liquid Hazardous Waste container. DO NOT pour down the drain.

  • Repeat: Perform this total of 3 times.

  • Final Step: Deface or remove the label. Mark as "Triple Rinsed."[3][4] Dispose of the dry container in regular trash or glass recycling.[5]

Protocol B: Emergency Spill Cleanup
  • Isolate: Evacuate the immediate area if dust is generated.

  • PPE: Wear a dust mask (N95) or respirator if powder is airborne, plus standard PPE.

  • Containment: Cover the spill with a dry absorbent pad or vermiculite.

  • Neutralization (Optional for large spills): Mist lightly with a dilute Sodium Bicarbonate (

    
    ) solution to neutralize acidity.
    
  • Collection: Scoop material into a sealable bag/container. Label as "Spill Debris: 3-Amino-2,2,3-trimethylbutanoic acid HCl."[1]

  • Clean: Wash the surface with soap and water; collect this wash water as hazardous waste.

References

  • ChemScene. (n.d.). 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride Product Information. Retrieved from [1][6]

  • BLD Pharm. (n.d.). SDS for 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride. Retrieved from [1]

  • PubChem. (2025).[7] 3-Amino-2-methylbutanoic acid hydrochloride Compound Summary (Analogous Hazard Data). National Library of Medicine. Retrieved from [1]

  • U.S. EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

Sources

Handling

Personal protective equipment for handling 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride

[1] Executive Safety Summary Compound: 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride CAS: 17072-53-6 (General analog reference) Physical State: White to off-white crystalline powder.[1] Primary Hazard Class: Irritan...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Compound: 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride CAS: 17072-53-6 (General analog reference) Physical State: White to off-white crystalline powder.[1] Primary Hazard Class: Irritant / Corrosive (Solid) Signal Word: WARNING [1]

As researchers, we often underestimate amino acid derivatives, assuming they are biologically benign.[1] However, the hydrochloride salt form fundamentally alters the safety profile.[1] Upon contact with moisture (mucous membranes, perspiration, ocular fluid), this compound hydrolyzes to release hydrochloric acid equivalents, creating an immediate chemical irritation or burn risk.[1]

Core Safety Directive: Treat this substance as a Contact Acid Generator . Your primary goal is preventing dust inhalation and cutaneous hydrolysis.

Risk Assessment & Mechanistic Hazards

To handle this chemical safely, you must understand the mechanism of injury. It is not just "toxic"; it is chemically reactive with biological moisture.

Hazard DomainMechanism of ActionCritical Consequence
Inhalation Hygroscopic dust particles lodge in the upper respiratory tract and hydrolyze.[1]Chemical bronchitis, laryngospasm, and long-term sensitization.[1]
Ocular Rapid dissolution in tear film lowers pH locally.[1]Corneal opacity, severe conjunctivitis.[1] High Risk.
Dermal Accumulation under cuff/collar mixes with sweat.[1]Contact dermatitis, chemical burns (delayed onset).[1]
Physical Static-prone powder.[1]Dispersal of fine particulate outside the containment zone.

Personal Protective Equipment (PPE) Matrix

This is not a generic checklist. This is a layered defense system designed to validate your safety before an exposure occurs.

A. Respiratory Protection (The First Line)[2][3]
  • Primary Control: All open-container manipulations (weighing, transfer, solubilization) must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.[1]

  • Secondary Control (If Hood Unavailable): A NIOSH-certified N95 or P100 particulate respirator is mandatory.[1] Surgical masks provide zero protection against hygroscopic acid salts.[1]

B. Ocular Defense
  • Standard: ANSI Z87.1 Chemical Splash Goggles.[1]

  • Why not Safety Glasses? Fine powders can drift around the side shields of standard glasses. Once the powder hits the eye, it dissolves instantly. Goggles provide the necessary seal.

C. Dermal Barrier (Glove Selection)[1]
  • Material: Nitrile (Minimum thickness: 0.11 mm / 4 mil).[1]

  • Technique: Double-gloving is recommended during solubilization steps, especially if using organic solvents (Methanol, DMSO) which can act as carriers, permeating the glove and dragging the salt with them.[1]

  • Inspection: Check for "pinholes" by inflating the glove with air before donning.

D. PPE Decision Logic Diagram

PPE_Decision_Tree Start Start: Handling 3-Amino-2,2,3-trimethylbutanoic acid HCl State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DMSO/Water) State->Solution Hood Is Fume Hood Available? Solid->Hood SolventCheck Solvent Type? Solution->SolventCheck HoodYes Use Hood + Safety Glasses + Nitrile Gloves Hood->HoodYes Yes HoodNo N95/P100 Respirator + Goggles + Nitrile Gloves Hood->HoodNo No (High Risk) Aqueous Aqueous/Buffer: Standard Nitrile SolventCheck->Aqueous Organic Organic (DMSO/MeOH): Double Nitrile or Butyl SolventCheck->Organic

Figure 1: PPE Selection Logic based on physical state and engineering controls.[1]

Operational Protocols

Phase 1: Weighing & Transfer (Critical Dust Control)

The highest risk of exposure occurs during weighing due to static electricity dispersing the light powder.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat and spatula. If unavailable, wipe the spatula with an ethanol-dampened wipe to discharge static.[1]

  • The "Tunnel" Method: Do not remove the stock bottle from the hood. Bring the balance into the hood or work within 6 inches of the sash.

  • Transfer: Use a disposable weighing funnel or boat. Avoid "tapping" the spatula high in the air; tap against the side of the vessel to minimize dust clouds.

Phase 2: Solubilization
  • Solvent Addition: Add solvent to the powder, not powder to the solvent. This prevents a "puff" of powder from being displaced by the liquid.

  • Exotherm Check: HCl salts can generate mild heat upon hydration.[1] If working on a multi-gram scale, cool the receiving vessel in an ice bath during addition.

Phase 3: Decontamination
  • Wet Wiping: Never dry-sweep spilled powder.[1] This re-aerosolizes the hazard.

  • Neutralization: Wipe surfaces with a saturated sodium bicarbonate (baking soda) solution.[1] This neutralizes the acidic residue immediately. Follow with a water rinse.[2][3][4][5][6][7]

Disposal & Waste Management

Do not treat this as general trash.

  • Solid Waste: Collect in a dedicated container labeled "Solid Organic Acid/Irritant."

  • Liquid Waste: Segregate into "Acidic Organic Waste" streams.

  • Incompatibility: NEVER mix with strong bases (Sodium Hydroxide, Potassium Hydroxide) or oxidizers (Bleach) in the waste container without controlled neutralization.[1] The reaction will be exothermic and may pressurize the container.

Emergency Response Plan

ScenarioImmediate ActionFollow-up
Eye Contact Flush immediately for 15 mins. Hold eyelids open. Time is vision.Seek medical attention.[2][3][4][5][6][7][8][9] Bring SDS.
Skin Contact Brush off dry powder gently, then wash with soap and water.[1]Monitor for redness/blistering (delayed acid burn).[1]
Inhalation Move to fresh air.[1][2][3][4][5][6][7][8] If wheezing occurs, seek medical aid.Report incident to EHS.
Spill (>5g) Evacuate area. Don N95/Goggles. Cover with NaHCO3.Wet-wipe cleanup once neutralized.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[9] [Link]

  • PubChem. (n.d.).[1] Compound Summary: 3-Amino-2-methylbutanoic acid hydrochloride (Analogous Hazard Data).[1] National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2,2,3-trimethylbutanoic acid hydrochloride
Reactant of Route 2
3-Amino-2,2,3-trimethylbutanoic acid hydrochloride
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